molecular formula C10H5F3N2O2 B1412307 2,3,5-Trifluoro-4-(1H-pyrazol-1-yl)benzoic acid CAS No. 1858251-76-9

2,3,5-Trifluoro-4-(1H-pyrazol-1-yl)benzoic acid

Cat. No.: B1412307
CAS No.: 1858251-76-9
M. Wt: 242.15 g/mol
InChI Key: UCCFAGMFTYSQGG-UHFFFAOYSA-N
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Description

2,3,5-Trifluoro-4-(1H-pyrazol-1-yl)benzoic acid (CAS Number: 1858251-76-9) is a fluorinated pyrazole-benzoic acid derivative of significant interest in medicinal chemistry and antibacterial research. This compound belongs to a class of synthetic molecules that have demonstrated potent activity against Gram-positive bacterial pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE) . Its molecular formula is C 10 H 5 F 3 N 2 O 2 and it has a molecular weight of 242.15 . Pyrazole-based compounds are a cornerstone in modern antibiotic discovery efforts to combat multidrug-resistant bacteria . Researchers are exploring this specific scaffold for its potential to inhibit bacterial growth through mechanisms that may include disruption of fatty acid biosynthesis and bacterial cell membrane permeabilization . These compounds have shown promising efficacy not only against planktonic (free-floating) bacteria but also against challenging bacterial states such as biofilms and persister cells, which are often tolerant to conventional antibiotics . The strategic incorporation of fluorine atoms and the pyrazole moiety is aimed at enhancing the compound's physicochemical properties, target binding affinity, and metabolic stability. This product is intended for research and further manufacturing applications only. It is strictly not for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

2,3,5-trifluoro-4-pyrazol-1-ylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5F3N2O2/c11-6-4-5(10(16)17)7(12)8(13)9(6)15-3-1-2-14-15/h1-4H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCCFAGMFTYSQGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=C(C=C(C(=C2F)F)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 2,3,5-Trifluoro-4-(1H-pyrazol-1-yl)benzoic Acid: Properties, Synthesis, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,3,5-Trifluoro-4-(1H-pyrazol-1-yl)benzoic acid, a fluorinated heterocyclic compound with significant potential in medicinal chemistry. Although detailed experimental data for this specific molecule is limited in public literature, this document synthesizes information from analogous structures and established chemical principles to offer valuable insights into its chemical properties, plausible synthetic routes, and prospective applications. The guide is intended to serve as a foundational resource for researchers engaged in the design and development of novel therapeutic agents.

Introduction: The Significance of Pyrazole-Containing Scaffolds in Drug Discovery

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of therapeutic applications, including anti-inflammatory, analgesic, and anti-cancer treatments[1][2]. The metabolic stability of the pyrazole ring and its ability to participate in various biological interactions make it a highly attractive moiety for drug design[3]. The introduction of fluorine atoms into organic molecules can significantly enhance their pharmacological properties, such as metabolic stability, binding affinity, and lipophilicity[4]. Consequently, 2,3,5-Trifluoro-4-(1H-pyrazol-1-yl)benzoic acid emerges as a compound of considerable interest, combining the therapeutic potential of the pyrazole core with the advantageous properties of fluorination.

Physicochemical and Spectroscopic Properties

Predicted Physicochemical Properties
PropertyPredicted Value/InformationRationale
CAS Number 1858251-76-9Obtained from commercial supplier data.
Molecular Formula C₁₀H₅F₃N₂O₂Based on the chemical structure.
Molecular Weight 258.16 g/mol Calculated from the molecular formula.
Appearance Likely a white to off-white solid.Typical for similar organic acids.
Solubility Expected to be soluble in polar organic solvents like DMSO, DMF, and methanol. Limited solubility in water is anticipated.Based on the properties of benzoic acids and N-aryl pyrazoles.
Acidity (pKa) The carboxylic acid proton is expected to be acidic, with a pKa likely in the range of 3-4.The electron-withdrawing effects of the fluorine atoms and the pyrazole ring would increase the acidity of the benzoic acid moiety compared to benzoic acid itself.
Predicted Spectroscopic Data

The following spectroscopic data is predicted based on the analysis of similar fluorinated and pyrazole-containing compounds.

2.2.1. 1H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the pyrazole and benzoic acid protons.

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
Pyrazole H-3~8.0-8.2d~1.5-2.5
Pyrazole H-4~6.5-6.7t~2.0-3.0
Pyrazole H-5~7.7-7.9d~2.5-3.5
Benzoic Acid H-6~8.1-8.3t~7.0-8.0 (JH-F)
Carboxylic Acid -OH>10br s-

Rationale for Predictions: The chemical shifts of the pyrazole protons are based on typical values for N-aryl pyrazoles[5]. The aromatic proton on the benzoic acid ring will be a triplet due to coupling with the two adjacent fluorine atoms. The exact chemical shifts will be influenced by the specific solvent used.

2.2.2. 13C NMR Spectroscopy

The carbon NMR spectrum will be characterized by signals for the ten carbon atoms in the molecule, with C-F couplings being a prominent feature.

CarbonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
Carboxylic Acid C=O~165-170s-
Aromatic C-1 (C-COOH)~120-125m-
Aromatic C-2 (C-F)~150-155d~240-260 (1JC-F)
Aromatic C-3 (C-F)~145-150d~240-260 (1JC-F)
Aromatic C-4 (C-N)~130-135m-
Aromatic C-5 (C-F)~155-160d~240-260 (1JC-F)
Aromatic C-6~110-115t~20-30 (2JC-F)
Pyrazole C-3~140-142s-
Pyrazole C-4~108-110s-
Pyrazole C-5~130-132s-

Rationale for Predictions: The chemical shifts and large one-bond C-F coupling constants are characteristic of fluorinated aromatic rings[6][7][8][9]. The shifts for the pyrazole carbons are based on known N-substituted pyrazoles[10].

2.2.3. Mass Spectrometry

The mass spectrum is expected to show the molecular ion peak and characteristic fragmentation patterns.

IonPredicted m/zInterpretation
[M]⁺258.03Molecular Ion
[M-OH]⁺241.03Loss of hydroxyl radical
[M-COOH]⁺213.04Loss of carboxylic acid group
[C₉H₅F₃N₂]⁺212.04Decarboxylation product
[C₆H₂F₃O₂]⁺179.00Fragment of the fluorinated benzoic acid moiety
[C₄H₃N₂]⁺67.03Pyrazole fragment

Rationale for Predictions: The fragmentation of pyrazoles often involves cleavage of the N-N bond and loss of substituents[11][12][13][14]. Benzoic acids typically fragment via loss of the hydroxyl and carboxyl groups.

Synthesis and Reactivity

A plausible synthetic route to 2,3,5-Trifluoro-4-(1H-pyrazol-1-yl)benzoic acid involves the nucleophilic aromatic substitution (SNAr) of a suitable tetrafluorinated precursor.

Proposed Synthetic Pathway

Synthesis_Pathway start 2,3,4,5-Tetrafluorobenzoic acid intermediate 2,3,5-Trifluoro-4-(1H-pyrazol-1-yl)benzoic acid start->intermediate Nucleophilic Aromatic Substitution (SNAr) reagents Pyrazole, Base (e.g., K₂CO₃, Cs₂CO₃) Solvent (e.g., DMF, DMSO) Antimicrobial_MOA Compound 2,3,5-Trifluoro-4-(1H-pyrazol-1-yl)benzoic acid Target Bacterial Fatty Acid Biosynthesis (FAB) Compound->Target Inhibition Effect Inhibition of Bacterial Growth Target->Effect Leads to

Sources

Spectroscopic Characterization of 2,3,5-Trifluoro-4-(1H-pyrazol-1-yl)benzoic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive overview of the expected spectroscopic data for the novel compound, 2,3,5-Trifluoro-4-(1H-pyrazol-1-yl)benzoic acid. As a molecule of interest in medicinal chemistry and materials science, a thorough understanding of its structural and electronic properties through spectroscopic analysis is paramount for researchers, scientists, and drug development professionals. This document synthesizes predicted data based on the analysis of structurally analogous compounds, offering a robust framework for the identification and characterization of this specific molecule.

Introduction: The Significance of Spectroscopic Analysis

2,3,5-Trifluoro-4-(1H-pyrazol-1-yl)benzoic acid incorporates several key pharmacophores: a fluorinated benzoic acid and a pyrazole moiety. The trifluorinated phenyl ring can significantly influence the compound's acidity, lipophilicity, and metabolic stability, while the pyrazole ring is a common feature in many biologically active compounds. Spectroscopic analysis provides the definitive structural confirmation and offers insights into the electronic environment of the molecule, which are crucial for understanding its chemical reactivity and potential biological interactions. This guide will delve into the anticipated Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework and the immediate chemical environment of fluorine atoms. For 2,3,5-Trifluoro-4-(1H-pyrazol-1-yl)benzoic acid, ¹H, ¹³C, and ¹⁹F NMR are indispensable.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to be relatively simple, with signals corresponding to the pyrazole ring protons, the aromatic proton on the benzoic acid ring, and the acidic proton of the carboxylic acid.

Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Assignment
~13.0 - 11.0Singlet (broad)-COOH
~8.2 - 8.0Doublet of doublets~3-5 Hz, ~1-2 HzH-6 (Benzoic acid)
~7.8 - 7.6Doublet~2-3 HzH-5' (Pyrazole)
~7.7 - 7.5Doublet~1-2 HzH-3' (Pyrazole)
~6.5 - 6.3Triplet~2-3 HzH-4' (Pyrazole)

Causality behind Experimental Choices: The spectrum would be acquired in a deuterated solvent like DMSO-d₆, which is capable of dissolving the polar benzoic acid and does not exchange with the analyte's non-acidic protons. The broadness of the carboxylic acid proton signal is due to hydrogen bonding and chemical exchange. The multiplicity of the aromatic proton (H-6) arises from coupling to the adjacent fluorine atoms. The chemical shifts of the pyrazole protons are influenced by the electron-withdrawing nature of the trifluorinated phenyl ring.[1][2][3][4]

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on all carbon atoms in the molecule. The signals for the carbons attached to fluorine will appear as doublets or triplets due to C-F coupling.

Predicted Chemical Shift (δ, ppm) Multiplicity (due to C-F coupling) Assignment
~165 - 163SingletC=O
~158 - 155DoubletC-3
~155 - 152DoubletC-5
~145 - 142DoubletC-2
~142 - 139SingletC-3' (Pyrazole)
~131 - 128SingletC-5' (Pyrazole)
~125 - 122Doublet of doubletsC-6
~120 - 117DoubletC-4
~115 - 112SingletC-1
~110 - 107SingletC-4' (Pyrazole)

Trustworthiness of the Protocol: A standard ¹³C NMR experiment with proton decoupling would be performed. To aid in the assignment, a DEPT (Distortionless Enhancement by Polarization Transfer) experiment could be run to differentiate between CH, CH₂, and CH₃ groups, although only CH groups are present in the aromatic regions of this molecule. Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments would provide definitive assignments by correlating carbons to their attached protons and protons separated by two or three bonds, respectively.[5][6][7]

Predicted ¹⁹F NMR Spectral Data

¹⁹F NMR is crucial for confirming the substitution pattern of the fluorine atoms on the benzoic acid ring.

Predicted Chemical Shift (δ, ppm, relative to CFCl₃) Multiplicity Coupling Constant (J, Hz) Assignment
~ -110 to -115Triplet~20-25 HzF-3
~ -130 to -135Doublet of doublets~20-25 Hz, ~5-8 HzF-5
~ -140 to -145Doublet of doublets~20-25 Hz, ~5-8 HzF-2

Expertise & Experience: The chemical shifts and coupling constants in ¹⁹F NMR are highly sensitive to the electronic environment. The observed multiplicities will arise from ³J(F-F) and ⁴J(F-H) couplings. The relative positions of the fluorine signals are predicted based on the electronic effects of the carboxylic acid and pyrazole substituents.[8][9][10][11]

Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

Predicted High-Resolution Mass Spectrometry (HRMS) Data

HRMS provides a highly accurate mass measurement, which can be used to determine the elemental composition.

Ion Calculated m/z Observed m/z
[M+H]⁺255.0349Within 5 ppm
[M-H]⁻253.0203Within 5 ppm

Authoritative Grounding: The exact mass is calculated using the most abundant isotopes of each element (¹²C, ¹H, ¹⁹F, ¹⁴N, ¹⁶O). Electrospray ionization (ESI) is a suitable soft ionization technique for this polar molecule, and the choice of positive or negative ion mode will depend on the ease of protonation or deprotonation.

Predicted Fragmentation Pathway

The fragmentation pattern in MS/MS experiments can provide valuable structural information.

G M [M+H]⁺ m/z = 255.03 F1 Loss of H₂O m/z = 237.02 M->F1 - H₂O F2 Loss of CO m/z = 227.04 M->F2 - CO F3 Loss of Pyrazole m/z = 188.99 F2->F3 - C₃H₃N₂

Caption: Predicted ESI-MS/MS fragmentation of the [M+H]⁺ ion.

Self-Validating System: The predicted fragmentation involves common losses for carboxylic acids (H₂O and CO). The loss of the pyrazole moiety is also a likely fragmentation pathway, leading to a stable trifluorobenzoyl cation. The accurate mass measurement of these fragments would further validate the proposed structure.[12]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹) Intensity Assignment
3300 - 2500Broad, StrongO-H stretch (Carboxylic acid)
~1710 - 1680StrongC=O stretch (Carboxylic acid)
~1620 - 1580MediumC=C stretch (Aromatic)
~1300 - 1200StrongC-F stretch
~1250 - 1150StrongC-O stretch (Carboxylic acid)
~950 - 900Medium, BroadO-H bend (Carboxylic acid dimer)

Experimental Protocol: The IR spectrum can be obtained using an Attenuated Total Reflectance (ATR) setup for a solid sample, which requires minimal sample preparation. The broad O-H stretch is characteristic of a hydrogen-bonded carboxylic acid. The strong C=O and C-F stretches are also key diagnostic peaks.[13][14][15]

Experimental Methodologies

NMR Spectroscopy
  • Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • ¹H NMR Acquisition: Acquire a standard one-pulse ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A longer acquisition time and a larger number of scans will be necessary due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C.

  • ¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F spectrum.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Calibrate the chemical shift scale using the residual solvent peak (for ¹H and ¹³C) or an external standard (for ¹⁹F).

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the compound (~1-10 µg/mL) in a suitable solvent (e.g., methanol or acetonitrile) with a small amount of formic acid (for positive mode) or ammonium hydroxide (for negative mode) to promote ionization.

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to an electrospray ionization (ESI) source.

  • Full Scan MS: Acquire a full scan mass spectrum to determine the accurate mass of the molecular ion.

  • MS/MS: Select the molecular ion for fragmentation using collision-induced dissociation (CID) to obtain the fragmentation pattern.

  • Data Analysis: Process the data to determine the accurate m/z values of the parent and fragment ions and compare them with the theoretical values.

Infrared Spectroscopy
  • Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

G cluster_0 Spectroscopic Analysis Workflow Sample 2,3,5-Trifluoro-4-(1H-pyrazol-1-yl)benzoic acid NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Sample->NMR MS Mass Spectrometry (HRMS, MS/MS) Sample->MS IR Infrared Spectroscopy Sample->IR Data Spectroscopic Data (Chemical Shifts, m/z, Wavenumbers) NMR->Data MS->Data IR->Data Structure Structural Elucidation & Confirmation Data->Structure

Caption: A generalized workflow for the spectroscopic characterization of a novel compound.

Conclusion

This technical guide provides a detailed prediction of the spectroscopic data for 2,3,5-Trifluoro-4-(1H-pyrazol-1-yl)benzoic acid. By leveraging data from analogous structures, we have established a comprehensive set of expected spectral features that will be invaluable for the unambiguous identification and characterization of this compound. The methodologies and interpretative frameworks presented herein are designed to ensure scientific rigor and trustworthiness in the structural analysis of this and similar novel chemical entities.

References

  • RSC. (n.d.). Supporting Information. Rsc.org. Retrieved from [Link]

  • ResearchGate. (n.d.). Experimental 1 H and 13 C NMR spectra (with respect to TMS and in DMSO solution). Retrieved from [Link]

  • ResearchGate. (n.d.). ¹⁹F NMR spectra for the reaction under condition A. Retrieved from [Link]

  • ACS Publications. (2019). Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid and 4-[3-(4-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria. ACS Omega. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). 4-[1-[4-(Aminosulfonyl)phenyl]-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzoic acid. Retrieved from [Link]

  • MDPI. (2022). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). Retrieved from [Link]

  • ResearchGate. (n.d.). Key ¹⁹F, ¹H, and ¹³C NMR assignments for compounds 1a and 1b. Retrieved from [Link]

  • MDPI. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. Retrieved from [Link]

  • MDPI. (2022). Development of 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] Benzoic Acid Derivatives as Potent Anti-Staphylococci and Anti-Enterococci Agents. Retrieved from [Link]

  • RSC. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids 1H NMR spectrum of 4-phenyl-2-nitrobenzoic acid (2d) in DMSO-d6 at 400. Retrieved from [Link]

  • PubMed. (2021). 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents. Retrieved from [Link]

  • SpectraBase. (n.d.). 4-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • ResearchGate. (2022). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). Retrieved from [Link]

  • MDPI. (2023). 3-(4-Fluorophenyl)-1-(1-(4-fluorophenyl)-3,3,3-trifluoroprop-1-en-1-yl)-5-fluoro-1H-pyrazole. Retrieved from [Link]

  • Beilstein Journals. (2021). 19F NMR as a tool in chemical biology. Retrieved from [Link]

  • SciSpace. (n.d.). Complete assignment of 1h- and 13c-nmr spectra of anthranilic acid and its hydroxy derivatives and salicylic acid and its amino. Retrieved from [Link]

  • ACG Publications. (2025). Synthesis, molecular docking, and in vitro evaluation of 2,4- dichlorobenzylamide derivatives as soluble epoxide hydrolase (sEH) inhibitors. Retrieved from [Link]

  • PubMed. (2002). Application of (1)H- and (19)F-NMR spectroscopy in the investigation of the urinary and biliary excretion of 3,5-, 2,4-ditrifluoromethylbenzoic and pentafluorobenzoic acids in rat. Retrieved from [Link]

  • PMC. (n.d.). 2-[5-(2-Fluorophenyl)-3-isobutyl-1H-pyrazol-1-yl]benzoic acid. Retrieved from [Link]

  • Quest Journals. (2021). Infrared(IR) Charactizations and physicochemical properties of Schiff base compound obtained by the reaction between 4. Retrieved from [Link]

  • NIST WebBook. (n.d.). 3,5-Bis(trifluoromethyl)benzoic acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). IR Spectra of Selected Compounds. Retrieved from [Link]

  • NIST WebBook. (n.d.). 4-(Trifluoromethoxy)benzoic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). 2-Chloro-4-(1H-pyrazol-1-yl)-5-(trifluoromethyl)pyrimidine. Retrieved from [Link]

Sources

NMR and mass spectrometry of 2,3,5-Trifluoro-4-(1H-pyrazol-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Structural Elucidation and Analytical Profiling of 2,3,5-Trifluoro-4-(1H-pyrazol-1-yl)benzoic Acid

Executive Summary

The structural characterization of 2,3,5-Trifluoro-4-(1H-pyrazol-1-yl)benzoic acid (Formula: C₁₀H₅F₃N₂O₂; MW: 242.15 Da) presents unique challenges due to the electronic interplay between the electron-withdrawing polyfluorinated benzene core and the nitrogen-rich pyrazole moiety.[1] This guide provides a definitive framework for the identification and purity profiling of this compound, essential for researchers utilizing it as a scaffold in fluoroquinolone antibiotics or kinase inhibitor development.[1]

We focus on the diagnostic utility of ¹⁹F NMR (due to the high sensitivity of fluorine chemical shifts to steric and electronic environments) and High-Resolution Mass Spectrometry (HRMS) for fragmentation mapping.[1]

Molecular Architecture & Theoretical Prediction

To accurately interpret spectral data, we must first define the spin systems and ionization sites.[1]

Structural Numbering:

  • Benzoic Acid Core: C1 (COOH), C2 (F), C3 (F), C4 (N-Pyrazole), C5 (F), C6 (H).[1]

  • Pyrazole Ring (attached at N1): N1', N2', C3' (H), C4' (H), C5' (H).[1]

Key Analytical Features:

  • The "Silent" Carbon Backbone: The extensive substitution on the benzene ring leaves only one aromatic proton (H6), making ¹H NMR insufficient for full structural confirmation.[1]

  • The Fluorine Fingerprint: The three fluorine atoms reside in magnetically distinct environments, creating a complex second-order coupling network in ¹⁹F NMR.[1]

Mass Spectrometry Profiling

Mass spectrometry is the primary tool for molecular weight confirmation and impurity detection.[1] Due to the carboxylic acid functionality, Negative Electrospray Ionization (ESI-) is the preferred mode for sensitivity, though Positive mode (ESI+) provides complementary structural data via pyrazole protonation.[1]

Ionization & Fragmentation Logic
  • Primary Ion (ESI-): [M-H]⁻ at m/z 241.02.[1]

  • Primary Ion (ESI+): [M+H]⁺ at m/z 243.04.[1]

  • Key Fragmentation Pathways (MS/MS):

    • Decarboxylation: Loss of CO₂ (44 Da) is the dominant pathway in ESI-, driven by the stability of the resulting fluorinated phenyl anion.[1]

    • Defluorination: Loss of HF (20 Da) or F• (19 Da) is common in polyfluorinated aromatics under higher collision energies.[1]

    • Pyrazole Cleavage: Homolytic cleavage of the C-N bond is rare but can occur at high energies, yielding characteristic pyrazole fragments.[1]

MS Fragmentation Workflow (Graphviz)

MS_Fragmentation Parent Parent Ion [M-H]⁻ m/z 241.02 Decarbox Decarboxylation [M-H-CO₂]⁻ m/z 197.02 Parent->Decarbox - CO₂ (44 Da) (Collision Energy 10-20 eV) LossHF Loss of HF [M-H-CO₂-HF]⁻ m/z 177.01 Decarbox->LossHF - HF (20 Da) RingCleave Pyrazole Ring Loss [C₆HF₃]⁻ species Decarbox->RingCleave C-N Bond Cleavage (High Energy >35 eV)

Caption: Predicted ESI(-) fragmentation pathway showing sequential loss of carboxyl and fluoride groups.

Experimental Protocol: LC-MS/MS
  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 1.7 µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.[1]

    • B: Acetonitrile + 0.1% Formic Acid.[1]

    • Note: Avoid ammonium buffers if studying negative mode sensitivity, as they can suppress ionization of the carboxylic acid.[1]

  • Gradient: 5% B to 95% B over 5 minutes.

  • Source Parameters:

    • Capillary Voltage: 2.5 kV (ESI-).[1]

    • Desolvation Temp: 350°C.[1]

NMR Spectroscopy Deep Dive

NMR is the definitive method for confirming the regiochemistry of the fluorine atoms and the pyrazole attachment.[1]

¹H NMR: The Proton Desert

The molecule is proton-poor.[1] The spectrum will be simple but diagnostic.[1]

  • Solvent: DMSO-d₆ is required due to the low solubility of polyfluorinated acids in CDCl₃.[1]

  • Signals:

    • δ 13.5-14.0 (br s, 1H): COOH proton (exchangeable with D₂O).[1]

    • δ 8.3-8.5 (d, 1H): Pyrazole H5' (Deshielded by adjacent N).[1]

    • δ 7.9-8.1 (d, 1H): Aromatic H6 (Couples to F5).[1]

    • δ 7.7-7.8 (d, 1H): Pyrazole H3'.[1]

    • δ 6.5-6.7 (dd/t, 1H): Pyrazole H4'.[1]

¹⁹F NMR: The Critical Validator

This is the most important experiment.[1] The three fluorine atoms will show distinct chemical shifts and coupling patterns (J-coupling).[1]

Fluorine PositionPredicted Shift (δ ppm)*MultiplicityCoupling Partners
F-3 (Between F & Pyrazole)-135 to -145ddCoupled to F-2 (strong) and F-5 (weak/long-range).[1]
F-2 (Ortho to COOH)-115 to -125ddCoupled to F-3 (strong) and F-5 (weak).[1]
F-5 (Ortho to H6)-110 to -120dddDiagnostic: Large coupling to H6 (~6-10 Hz).[1]

*Note: Shifts are referenced to CFCl₃ (0 ppm) or C₆F₆ (-164.9 ppm).[1]

NMR Coupling Logic (Graphviz)

NMR_Coupling F2 F2 (Ortho to COOH) F3 F3 (Meta to COOH) F2->F3 ³J_FF (Ortho) ~20-25 Hz H6 H6 (Aromatic) F2->H6 ⁴J_HF (Meta) ~5-8 Hz F5 F5 (Ortho to H6) F3->F5 ⁴J_FF (Meta) ~2-5 Hz F5->H6 ³J_HF (Ortho) ~6-10 Hz

Caption: Spin-spin coupling network. The F5-H6 interaction is the key diagnostic feature for assigning the 2,3,5-substitution pattern.[1]

Experimental Protocols

Protocol A: Sample Preparation for NMR
  • Mass: Weigh 10-15 mg of the solid acid.

  • Solvent: Add 0.6 mL of DMSO-d₆ (99.9% D).[1]

    • Why? CDCl₃ often leads to aggregation of carboxylic acids, broadening the signals.[1] DMSO breaks these dimers.

  • Additive: If the COOH peak is extremely broad or drifting, add 1-2 µL of Trifluoroacetic Acid (TFA) to sharpen the exchangeable proton signal, or shake with D₂O to eliminate it entirely for cleaner baseline.[1]

Protocol B: Impurity Profiling

Common synthetic impurities include:

  • Decarboxylated byproduct: 2,3,5-trifluoro-4-(1H-pyrazol-1-yl)benzene.[1] Detectable by the loss of the COOH signal in ¹H NMR and a mass shift of -44 Da.[1]

  • Regioisomers: 2,4,5-trifluoro isomers.[1] These can be distinguished by ¹⁹F NMR; different isomers will show drastically different coupling constants (e.g., para-coupling is much smaller than ortho-coupling).[1]

References

  • Dolbier, W. R. (2009).[1] Guide to Fluorine NMR for Organic Chemists. Wiley.[1][2] [1]

    • Context: Authoritative source for predicting ¹⁹F chemical shifts and J-coupling constants in polyfluorinated aromatics.[1]

  • Holzer, W., & Claramunt, R. M. (2020).[1] NMR Spectroscopy of Pyrazoles. In The Chemistry of Heterocyclic Compounds. [1]

    • Context: Provides standard chemical shift values for pyrazole protons (H3, H4, H5) to validate the heterocyclic portion of the molecule.
  • Gross, J. H. (2017).[1] Mass Spectrometry: A Textbook. Springer.[1] [1]

    • Context: Fundamental texts describing the fragmentation mechanisms of carboxylic acids (decarboxylation) and halogenated compounds in ESI-MS.[1]

Sources

An In-depth Technical Guide on the Biological Activity of Trifluorobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of modern medicinal chemistry, profoundly influencing the physicochemical and biological properties of compounds.[1][2] Among the various fluorinated moieties, the trifluoromethyl group and multiple fluorine substitutions on a benzene ring have garnered significant attention. This guide focuses on trifluorobenzoic acid derivatives, a class of compounds demonstrating a broad spectrum of pharmacological activities. The presence of three fluorine atoms on the benzoic acid core imparts unique electronic properties, enhances metabolic stability, and improves membrane permeability, making these derivatives promising candidates for drug discovery and development.[2][3] This document provides a comprehensive overview of their synthesis, diverse biological activities, and the experimental protocols utilized to evaluate their therapeutic potential.

The Physicochemical Impact of Trifluorination

The introduction of three fluorine atoms onto the benzoic acid ring significantly alters its fundamental properties. Fluorine's high electronegativity creates a strong electron-withdrawing effect, which increases the acidity of the carboxylic acid group compared to unsubstituted benzoic acid.[4] This modification can influence the compound's ionization state at physiological pH, affecting its solubility, absorption, and interaction with biological targets.[5] Furthermore, the carbon-fluorine bond is exceptionally strong, which often enhances the metabolic stability of the molecule by blocking sites susceptible to oxidative metabolism.[6][7] This increased stability can lead to improved pharmacokinetic profiles, a critical aspect of drug development.

Key Biological Activities and Mechanisms of Action

Trifluorobenzoic acid derivatives have emerged as versatile scaffolds exhibiting a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.

Anticancer Activity

Several trifluorobenzoic acid derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[3][8] The mechanisms underlying their anticancer activity are often multifaceted.

Tubulin Polymerization Inhibition

One of the key mechanisms of action for some fluorinated benzoic acid analogs is the inhibition of tubulin polymerization.[9] Microtubules, dynamic polymers of tubulin, are essential components of the cytoskeleton and are crucial for cell division, intracellular transport, and maintenance of cell shape. By disrupting microtubule dynamics, these compounds can arrest the cell cycle, leading to apoptosis (programmed cell death).[9]

Signaling Pathway Modulation

Trifluoromethyl-containing compounds have been shown to interfere with critical signaling pathways that are often dysregulated in cancer. For instance, some derivatives can modulate the activity of protein kinases, which are key regulators of cell growth, proliferation, and survival.

Anti-inflammatory Activity

Chronic inflammation is a hallmark of numerous diseases, and the development of effective anti-inflammatory agents is a major focus of pharmaceutical research. Trifluorobenzoic acid derivatives have shown promise in this area, primarily through the inhibition of key inflammatory mediators.

Cyclooxygenase (COX) Enzyme Inhibition

A prominent mechanism of anti-inflammatory action for fluorinated benzoic acid derivatives is the inhibition of cyclooxygenase (COX) enzymes.[4][5] COX enzymes, particularly COX-2, are responsible for the synthesis of prostaglandins, which are potent inflammatory mediators.[5] By blocking the active site of COX-2, these compounds can effectively reduce the production of prostaglandins, thereby alleviating inflammation and pain.[4] The development of selective COX-2 inhibitors is a key objective to minimize the gastrointestinal side effects associated with non-selective NSAIDs.[4][5]

NF-κB Pathway Inhibition

The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a central role in regulating the inflammatory response.[8] Some 4-fluorobenzoic acid derivatives exert their anti-inflammatory effects by inhibiting this pathway.[8] By preventing the activation of NF-κB, these compounds can suppress the expression of pro-inflammatory genes, leading to a reduction in inflammation.[10]

Antimicrobial Activity

The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents.[11] Fluorinated benzoic acid derivatives have demonstrated activity against a range of bacterial and fungal pathogens.[9][12]

Enzyme Inhibition in Bacterial Cell Wall Synthesis

A proposed mechanism for the antibacterial action of some of these derivatives is the inhibition of essential enzymes involved in bacterial cell wall synthesis, such as D-alanyl-D-alanine ligase.[9] By targeting this crucial pathway, the compounds can disrupt the integrity of the bacterial cell wall, leading to cell death.[9]

Synthesis Strategies

The synthesis of trifluorobenzoic acid derivatives can be achieved through several routes. A common approach involves utilizing a pre-fluorinated starting material, such as a trifluorobenzoic acid, which can then be subjected to various chemical transformations to introduce additional functional groups.[13] For example, the carboxylic acid moiety can be converted to an acid chloride, which readily reacts with amines to form amides.[9] Alternatively, palladium-catalyzed cross-coupling reactions can be employed to append different aryl or alkyl groups to the trifluorinated ring.[6]

Experimental Protocols

The evaluation of the biological activity of trifluorobenzoic acid derivatives involves a series of well-established in vitro and in vivo assays.

In Vitro Assays
MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess the cytotoxic effects of a compound on cancer cell lines.

Protocol:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the trifluorobenzoic acid derivative and a vehicle control.

  • Incubate for 48-72 hours.

  • Add MTT solution to each well and incubate for 4 hours.

  • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.

Protocol:

  • Use a commercially available fluorescence-based tubulin polymerization assay kit.[9]

  • Prepare a reaction mixture containing purified tubulin, GTP, and a fluorescent reporter.[9]

  • Add the test compound at various concentrations to the wells of a 96-well plate.[9]

  • Initiate polymerization by adding the tubulin reaction mixture to the wells.[9]

  • Monitor the increase in fluorescence over time, which corresponds to microtubule formation.[9]

  • Determine the IC50 value for the inhibition of tubulin polymerization.

COX Inhibition Assay

This assay determines the inhibitory activity of a compound against COX-1 and COX-2 enzymes.[5]

Protocol:

  • Use a commercially available COX inhibitor screening assay kit.

  • Prepare a reaction mixture containing the COX enzyme (COX-1 or COX-2), arachidonic acid (substrate), and a detection reagent.

  • Add the test compound at various concentrations to the wells of a 96-well plate.

  • Initiate the enzymatic reaction by adding arachidonic acid.

  • Incubate at the optimal temperature for the enzyme for a defined period.

  • Stop the reaction and measure the product formation (e.g., prostaglandin E2) using a suitable method (e.g., ELISA or fluorescence).

  • Calculate the IC50 value for each enzyme and determine the selectivity index (IC50 COX-2 / IC50 COX-1).

D-alanyl-D-alanine Ligase (Ddl) Inhibition Assay

This assay measures the inhibition of an essential bacterial enzyme.[9]

Protocol:

  • Use a malachite green-based colorimetric assay that measures the release of inorganic phosphate from ATP during the ligation reaction.[9]

  • Add the test compound at various concentrations to the wells of a microplate.[9]

  • Initiate the enzymatic reaction by adding the Ddl enzyme and its substrates (D-alanine and ATP).[9]

  • Incubate the plate at the optimal temperature for the enzyme.[9]

  • Stop the reaction and add a malachite green reagent to each well.[9]

  • Measure the absorbance at approximately 650 nm.[9]

  • Calculate the percentage of inhibition at each compound concentration and determine the IC50 value.[9]

Data Presentation

Table 1: Representative Biological Activities of Fluorinated Benzoic Acid Derivatives

Compound/Derivative ClassBiological ActivityTarget Cell Line/EnzymeIC50 (µM)Reference
Fluorinated Benzothiazole DerivativesAnticancerHOP-92 (Non-small cell lung)0.0718[8]
Fluorinated 3,6-diaryl-[4][8][9]triazolo[3,4-b][8][9][14]thiadiazolesAnticancerK562 (Human myeloid leukemia)15[15]
4-tert-butylbenzoic acidSIRT1 InhibitorSIRT11000[16]
Fluorobenzyl Metformin DerivativesAntidiabeticα-amylaseNot specified[17]
Pyrazole derivatives of 4-fluorobenzoic acidAntibacterialGram-positive bacteriaNot specified[8]
Visualizations
Experimental Workflow for Synthesis and Evaluation

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation s1 Trifluorobenzoic Acid Precursor s2 Chemical Modification (e.g., Amidation, Cross-Coupling) s1->s2 s3 Purification and Characterization s2->s3 e1 In Vitro Screening (e.g., MTT, Enzyme Assays) s3->e1 Test Compounds e2 Lead Compound Identification e1->e2 e3 In Vivo Studies (Animal Models) e2->e3 Pharmacokinetic Profiling Pharmacokinetic Profiling e3->Pharmacokinetic Profiling Toxicity Assessment Toxicity Assessment e3->Toxicity Assessment

Caption: A generalized workflow for the synthesis and evaluation of trifluorobenzoic acid derivatives.

Signaling Pathway: COX-2 Inhibition

G AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 PGH2 Prostaglandin H2 COX2->PGH2 Prostaglandins Pro-inflammatory Prostaglandins (e.g., PGE2) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation TFBA Trifluorobenzoic Acid Derivative TFBA->COX2 Inhibition

Caption: Inhibition of the COX-2 pathway by a trifluorobenzoic acid derivative.

Conclusion

Trifluorobenzoic acid derivatives represent a highly promising class of compounds in the field of drug discovery. The strategic incorporation of trifluoromethyl groups imparts favorable physicochemical properties that translate into a wide range of potent biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The well-defined synthetic routes and established experimental protocols for their evaluation provide a solid foundation for further research and development. Elucidating the precise mechanisms of action and structure-activity relationships will be crucial for optimizing the therapeutic potential of these versatile molecules and advancing them through the drug development pipeline. This guide serves as a foundational resource for researchers and scientists dedicated to exploring the therapeutic applications of trifluorobenzoic acid derivatives.

References

  • An In-depth Technical Guide to 3-Fluorobenzoic Acid, its Morpholide Derivatives, and Analogs for Researchers - Benchchem. (n.d.).
  • potential applications of 2-Fluorobenzoic acid in medicinal chemistry. - Benchchem. (n.d.).
  • Fluoro-benzoic acid series - LookChem. (n.d.).
  • Unveiling the Potent Biological Activities of 4-Fluorobenzoic Acid Derivatives: A Comparative Guide - Benchchem. (n.d.).
  • Synthesis, characterization and anti cancer activity of some fluorinated 3,6-diaryl-[4][8][9]triazolo[3,4-b][8][9][14]thiadiazoles - ResearchGate. (n.d.). Retrieved from

  • Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound - Global Scientific Journal. (2020, November 15).
  • 3,4,5-Trifluorobenzoic acid | CAS Number 121602-93-5 | Ossila. (n.d.).
  • FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 - PMC. (n.d.).
  • A Comparative Analysis of Fluorinated Benzoic Acid Derivatives as Cyclooxygenase (COX) Inhibitors - Benchchem. (n.d.).
  • Synthesis and antimicrobial activity of fluorobenzoic acid amides - ResearchGate. (2025, August 7).
  • The Discovery and Development of Fluorinated Benzoic Acid Derivatives: A Technical Guide - Benchchem. (n.d.).
  • Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7 - PMC. (2024, December 4).
  • Fluorobenzoic Acid Series - Sparrow Chemical. (n.d.).
  • Synthesis and in vivo Evaluation of Fluorobenzyl Metformin Derivatives as Potential Drugs in The Diabetes Treatment | Request PDF - ResearchGate. (n.d.).
  • Evaluation of Benzoic Acid Derivatives as Sirtuin Inhibitors - PMC. (n.d.).
  • Anti-inflammatory activity of fluorine-substituted benzo[h]quinazoline-2-amine derivatives as NF-κB inhibitors - PubMed. (2023, January 12).
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC. (2025, July 18).

Sources

Technical Guide: Mechanism of Action of Pyrazole-Containing Compounds

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the mechanism of action, structural pharmacology, and experimental validation of pyrazole-containing compounds.

Executive Summary: The Pyrazole Privileged Structure

In modern medicinal chemistry, the pyrazole ring (a 5-membered heterocycle with two adjacent nitrogen atoms) is classified as a "privileged scaffold."[1] Its ubiquity in FDA-approved therapeutics—from NSAIDs like Celecoxib to kinase inhibitors like Crizotinib —stems from its unique electronic and structural versatility.

Core Pharmacological Advantages:

  • Tautomeric Versatility: Pyrazoles can exist in multiple tautomeric forms, allowing them to adapt to different protein binding pockets as either hydrogen bond donors (NH) or acceptors (N:).

  • Rigid Linker Geometry: The planar nature of the ring provides a rigid scaffold that orients functional groups (e.g., aryl rings, sulfonamides) into precise vectors required for high-affinity binding.

  • Bioisosterism: Pyrazoles frequently serve as bioisosteres for phenyl rings, improving aqueous solubility and lowering lipophilicity (LogP) compared to their carbocyclic analogs.

Structural Basis of Efficacy: Mechanisms of Action

This guide categorizes the mechanism of action (MoA) into three distinct classes based on the biological target and the specific role of the pyrazole scaffold.

Class A: Enzyme Selectivity via Allosteric/Side-Pocket Binding

Case Study: Celecoxib (COX-2 Inhibitor)

Mechanism: Celecoxib inhibits Cyclooxygenase-2 (COX-2) by blocking the conversion of arachidonic acid to Prostaglandin H2.[2][3] Unlike non-selective NSAIDs (e.g., Aspirin), Celecoxib exploits a structural difference between the constitutive COX-1 and the inducible COX-2 isoforms.

  • The Selectivity Filter: COX-2 contains a hydrophilic "side pocket" that is accessible due to the substitution of a bulky Isoleucine (Ile523) in COX-1 with a smaller Valine (Val523) in COX-2.[3]

  • Pyrazole Role: The central pyrazole ring acts as a rigid hub. It positions a sulfonamide group (

    
    ) to penetrate this side pocket and form a critical hydrogen bond network with Arg513  and His90 . Simultaneously, it orients a lipophilic trifluoromethyl-phenyl group into the hydrophobic channel.
    
Class B: ATP-Competitive Kinase Inhibition

Case Study: Crizotinib (ALK/ROS1 Inhibitor) & Ruxolitinib (JAK1/2 Inhibitor)

Mechanism: These compounds function as Type I inhibitors, binding to the ATP-binding pocket of the kinase domain in the active conformation (DFG-in).[4]

  • Hinge Binding (The Anchor): The inhibitor mimics the adenine ring of ATP.

    • Crizotinib:[5][6][7][8][9][10][11][12][13] The 2-aminopyridine moiety (attached to the pyrazole) forms a bidentate hydrogen bond with the kinase hinge region (Residues Glu1197 and Met1199 in ALK).

    • Ruxolitinib: The pyrrolo[2,3-d]pyrimidine core binds the hinge (Glu930 and Leu932 in JAK2), while the pyrazole ring acts as a critical linker, projecting the cyclopentyl group into the hydrophobic specificity pocket.

  • Pyrazole Role: In Crizotinib, the pyrazole ring serves as the "core" that connects the hinge-binding motif to the piperidine tail, which extends towards the solvent front, improving solubility and pharmacokinetic properties.

Class C: GPCR Antagonism/Inverse Agonism

Case Study: Rimonabant (CB1 Antagonist - Historical)

Mechanism: Rimonabant stabilizes the inactive conformation of the Cannabinoid Receptor 1 (CB1), a G-Protein Coupled Receptor.

  • Binding Mode: The pyrazole core occupies the transmembrane bundle. The C3-carboxamide oxygen accepts a hydrogen bond from Lys192 (TM3), locking the receptor in an inactive state and preventing the structural rearrangement required for G-protein activation.

Visualization of Signaling & Logic

Diagram 1: COX-2 Selectivity Logic

This diagram illustrates the structural logic determining why pyrazole-based Coxibs bind COX-2 but are sterically excluded from COX-1.

COX_Selectivity cluster_Isoforms Isoform Structural Difference Arachidonic Arachidonic Acid (Substrate) COX_Enzyme Cyclooxygenase Enzyme (COX) Arachidonic->COX_Enzyme COX1 COX-1 (Constitutive) COX_Enzyme->COX1 COX2 COX-2 (Inducible) COX_Enzyme->COX2 Residue1 Residue 523: Isoleucine (Bulky) COX1->Residue1 Residue2 Residue 523: Valine (Small) COX2->Residue2 Pocket1 Side Pocket BLOCKED (Steric Hindrance) Residue1->Pocket1 Pocket2 Side Pocket OPEN (Hydrophilic Channel) Residue2->Pocket2 NoBinding Steric Clash (No Inhibition) Pocket1->NoBinding Binding Stable Binding Complex (Inhibition) Pocket2->Binding H-Bonds with Arg513/His90 Celecoxib Celecoxib (Pyrazole Scaffold) Celecoxib->Pocket1 Sulfonamide Attempt Celecoxib->Pocket2 Sulfonamide Entry

Caption: Structural logic of Celecoxib selectivity. The pyrazole scaffold orients the sulfonamide group to exploit the accessible side pocket in COX-2, which is sterically blocked by Ile523 in COX-1.

Diagram 2: Kinase Inhibitor Binding Mode (General)

A schematic representation of how pyrazole-containing Type I inhibitors interact with the ATP-binding cleft.

Kinase_Binding Kinase Kinase Domain (N-Lobe / C-Lobe) ATP_Pocket ATP Binding Pocket Kinase->ATP_Pocket Hinge Hinge Region (e.g., Glu1197/Met1199) ATP_Pocket->Hinge Inhibitor Pyrazole-Based Inhibitor (e.g., Crizotinib) Scaffold Pyrazole Core (Spacer/Orientation) Inhibitor->Scaffold Interaction1 H-Bond Acceptor (Pyridine N) Interaction1->Hinge Binds Backbone Amide Interaction2 H-Bond Donor (Amino Group) Interaction2->Hinge Binds Backbone Carbonyl Scaffold->Interaction1 Scaffold->Interaction2 Tail Solvent Tail (Solubility) Scaffold->Tail

Caption: General binding mode of pyrazole-based kinase inhibitors. The scaffold aligns H-bond donors/acceptors with the kinase hinge region while projecting solubilizing groups towards the solvent.

Experimental Protocols: Validating the Mechanism

To confirm the mechanism of a novel pyrazole derivative, researchers must move beyond simple IC50 values to validate specific binding modes.

Protocol: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Objective: Determine the inhibitory potency (IC50) and residence time of a pyrazole compound against a target kinase (e.g., ALK or JAK2). Principle: This assay uses a Europium-labeled antibody (Eu-Ab) that binds the phosphorylated product. FRET occurs between the Eu-Ab (donor) and a fluorescent tracer (acceptor) only if the kinase is active. Inhibitors decrease the FRET signal.[14]

Reagents & Equipment[15]
  • Kinase: Recombinant human ALK (residues 1060-end), active.

  • Substrate: Peptide substrate (e.g., PolyGT).

  • Tracer: Alexa Fluor® 647-labeled ATP-competitive tracer.

  • Antibody: Eu-anti-tag antibody (specific to the kinase tag).

  • Detection: Multi-mode plate reader capable of TR-FRET (e.g., EnVision).

Step-by-Step Methodology
  • Compound Preparation (Serial Dilution):

    • Dissolve pyrazole compound in 100% DMSO to 10 mM.

    • Prepare a 10-point dose-response curve (1:3 serial dilution) in a 384-well source plate.

    • Transfer 100 nL of compound to the assay plate (final DMSO conc. < 1%).

  • Enzyme Reaction Assembly:

    • Master Mix A (Enzyme): Dilute Kinase to 2x final concentration in Assay Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Master Mix B (Substrate/ATP): Dilute Peptide Substrate and ATP (at

      
       concentration) to 2x final concentration.
      
    • Add 5 µL of Master Mix A to the assay plate containing compound. Incubate for 15 min (allows slow-binding inhibitors to equilibrate).

    • Add 5 µL of Master Mix B to initiate the reaction.

  • Incubation:

    • Incubate at Room Temperature (20-25°C) for 60 minutes. Note: Time must be within the linear velocity phase of the enzyme.

  • Detection (Stop & Read):

    • Add 10 µL of Detection Mix (EDTA to stop reaction + Eu-Antibody + Tracer).

    • Incubate for 1 hour to allow antibody binding.

    • Read: Excitation at 337 nm; Emission at 615 nm (Eu) and 665 nm (Tracer).

  • Data Analysis (Self-Validation):

    • Calculate Ratio:

      
      .
      
    • Z'-Factor Calculation: Must be > 0.5 for the assay to be considered valid.

      
      
      
    • Fit data to a 4-parameter logistic equation to determine IC50.

Quantitative Data Summary

The following table contrasts the binding metrics of key pyrazole-containing drugs, highlighting the "Selectivity Index" which is critical for safety profiles.

DrugTargetPrimary Interaction (Hinge/Pocket)Off-TargetSelectivity Index (Fold)Clinical Indication
Celecoxib COX-2Side Pocket (Arg513, His90)COX-1> 375xInflammation, Pain
Crizotinib ALKHinge (Glu1197, Met1199)MET, ROS1~20x (vs unrelated kinases)NSCLC (ALK+)
Ruxolitinib JAK1/2Hinge (Glu930, Leu932)JAK3> 100xMyelofibrosis
Rimonabant CB1TM Helix 3 (Lys192)CB2> 1000xObesity (Withdrawn)

Note: Selectivity Index is calculated as


. Higher values indicate greater specificity.

References

  • Structural Basis of COX-2 Inhibition: Kurumbail, R. G., et al. (1996). Structural basis for selective inhibition of cyclooxygenase-2 by anti-inflammatory agents. Nature. [Link]

  • Crizotinib Mechanism & ALK Binding: Cui, J. J., et al. (2011). Structure based drug design of crizotinib (PF-02341066), a potent and selective dual inhibitor of mesenchymal-epithelial transition factor (c-MET) kinase and anaplastic lymphoma kinase (ALK). Journal of Medicinal Chemistry. [Link]

  • Ruxolitinib and JAK Signaling: Duan, W., et al. (2014). Anti-inflammatory effects of ruxolitinib in LPS-induced RAW 264.7 macrophages. Journal of Immunology Research. [Link]

  • Kinase Assay Validation Guidelines: Zhang, J. H., et al. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening. [Link]

  • Pyrazole Scaffold in Medicinal Chemistry: Frizzo, C. P., et al. (2009). Essential mechanism of action of pyrazole-containing compounds. Current Organic Chemistry. [Link]

Sources

Fluorinated Pyrazole-Benzoic Acid Scaffolds: 2,3,5-Trifluoro-4-(1H-pyrazol-1-yl)benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 2,3,5-Trifluoro-4-(1H-pyrazol-1-yl)benzoic Acid Derivatives and Analogs Content Type: Technical Monograph & Experimental Guide Audience: Medicinal Chemists, Lead Optimization Scientists, and Pharmacologists

Executive Summary: The Fluorine Advantage

In the high-stakes landscape of lead optimization, 2,3,5-trifluoro-4-(1H-pyrazol-1-yl)benzoic acid (CAS 1858251-76-9) represents a privileged scaffold. It bridges the structural gap between classic fluoroquinolone intermediates and next-generation pyrazole-based inhibitors.

This scaffold is not merely a passive linker; it is a bioactive core designed to exploit the "Fluorine Effect." The strategic placement of three fluorine atoms at positions 2, 3, and 5 of the benzoic acid ring serves three critical functions:

  • Metabolic Blockade: Prevents oxidative metabolism at susceptible ring positions, extending in vivo half-life.

  • pKa Modulation: Increases the acidity of the carboxylic acid, influencing binding affinity to polar pockets in targets like bacterial DNA gyrase or COX-2 enzymes.

  • Lipophilicity Tuning: Enhances membrane permeability, critical for intracellular targets in Gram-positive bacteria (e.g., MRSA, VRE).

This guide details the synthesis, derivatization, and biological profiling of this scaffold, providing a roadmap for its application in antimicrobial and oncology pipelines.

Chemical Architecture & Synthesis Strategy

The Nucleophilic Aromatic Substitution (SNAr) Protocol

The most robust route to the title compound involves the regioselective displacement of the fluorine atom at the para position of 2,3,4,5-tetrafluorobenzoic acid . This position is electronically activated by the electron-withdrawing carboxylic acid group and the inductive effect of the ortho and meta fluorines.

Experimental Protocol: Synthesis of 2,3,5-Trifluoro-4-(1H-pyrazol-1-yl)benzoic Acid
  • Objective: Regioselective synthesis via SNAr.

  • Precursors:

    • Substrate: 2,3,4,5-Tetrafluorobenzoic acid (1.0 eq)

    • Nucleophile: 1H-Pyrazole (1.1 eq)

    • Base: Potassium Carbonate (K₂CO₃) (2.5 eq) or Sodium Hydride (NaH) for difficult substrates.

    • Solvent: Anhydrous DMF or DMSO.

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 2,3,4,5-tetrafluorobenzoic acid (10 mmol) in anhydrous DMF (20 mL).

  • Activation: Cool the solution to 0°C. Add K₂CO₃ (25 mmol) portion-wise. The mixture will become heterogeneous; ensure vigorous stirring.

  • Nucleophilic Attack: Add 1H-pyrazole (11 mmol) dropwise (if liquid) or as a solution in DMF.

  • Reaction: Allow the mixture to warm to room temperature, then heat to 80–100°C for 4–6 hours.

    • Self-Validation Check: Monitor via TLC (Mobile phase: 5% MeOH in DCM). The starting material (tetrafluoro) is less polar than the product (due to the ionizable COOH and pyrazole nitrogen).

  • Workup:

    • Pour the reaction mixture into crushed ice/water (100 mL).

    • Acidify carefully with 1N HCl to pH ~2–3. A precipitate should form immediately.

    • Filter the solid, wash extensively with cold water to remove residual DMF and inorganic salts.

  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO₂, gradient elution 0-10% MeOH in DCM).

Synthesis Workflow Visualization

SynthesisWorkflow Start 2,3,4,5-Tetrafluorobenzoic Acid Reagents 1H-Pyrazole + K2CO3 Solvent: DMF, 100°C Start->Reagents Activation Intermediate Meisenheimer Complex (Transition State) Reagents->Intermediate SNAr Attack Product 2,3,5-Trifluoro-4-(1H-pyrazol-1-yl) benzoic Acid Intermediate->Product F- Elimination Validation QC: 1H-NMR (Loss of 4-F coupling) Product->Validation Verify

Caption: Regioselective SNAr pathway. The 4-position is activated by the para-COOH, ensuring high selectivity over the 2,3,5 positions.

Functionalization & Structure-Activity Relationships (SAR)

Once the core scaffold is synthesized, the pyrazole ring serves as a vector for further diversification. The C-4 position of the pyrazole is electronically rich and susceptible to electrophilic substitution, allowing for the introduction of pharmacophores.

Key Derivatives and Analog Classes
Analog ClassModification Site (Pyrazole C-4)Target ApplicationMechanism of Action
Formyl-Hydrazones -CHO condensation with hydrazinesAntimicrobial (MRSA) Membrane depolarization; Macromolecular synthesis inhibition.
Anilinomethyl Reductive amination with anilinesAntibacterial DNA gyrase inhibition (putative); Biofilm disruption.
Trifluoromethyl -CF₃ substitutionMetabolic Stability Enhanced lipophilicity; prevention of P450 oxidation.
Sulfonamides -SO₂NHR attachmentAnti-inflammatory COX-2 selectivity (resembling Celecoxib structure).
SAR Logic: The "Zone of Modification"

To optimize this scaffold, researchers must balance the Core Stability (Benzoic Acid) with the Target Specificity (Pyrazole Tail).

  • Zone A (Benzoic Acid): The 2,3,5-trifluoro pattern should generally remain intact to maintain metabolic stability. The carboxylic acid is essential for solubility and hydrogen bonding.

  • Zone B (Pyrazole Linker): The N1-C4 linkage is rigid.

  • Zone C (The "Tail"): Substituents at the pyrazole C-3, C-4, or C-5 positions determine the biological target. Bulky hydrophobic groups (e.g., 3,5-bis(trifluoromethyl)phenyl) here often drastically increase potency against Gram-positive bacteria.

SAR_Logic cluster_0 Zone A: Benzoic Acid cluster_1 Zone C: Pyrazole Tail (Variable) Core Scaffold Core: 2,3,5-Trifluoro-4-(pyrazol-1-yl)benzoic acid Acid COOH Group: Essential for solubility & H-bonding Core->Acid Fluorines 2,3,5-Trifluoro: Metabolic Blockade Lipophilicity Core->Fluorines C4_Sub C-4 Substitution: (e.g., Formyl, Anilinomethyl) Determines Target Specificity Core->C4_Sub C3_5_Sub C-3/5 Substitution: (e.g., CF3, Phenyl) Modulates Potency Core->C3_5_Sub

Caption: SAR Map illustrating the conserved core (Zone A) and the variable regions (Zone C) for library generation.

Biological Applications & Experimental Validation

Antimicrobial Activity (MRSA & VRE)

Derivatives of this scaffold, particularly those with hydrazone or anilinomethyl extensions on the pyrazole, have shown potent activity against multi-drug resistant pathogens.

  • Protocol: Minimum Inhibitory Concentration (MIC) Assay

    • Preparation: Dissolve compounds in DMSO (1 mg/mL stock).

    • Dilution: Prepare serial two-fold dilutions in cation-adjusted Mueller-Hinton broth.

    • Inoculation: Add 5 x 10⁵ CFU/mL of S. aureus (ATCC 43300 - MRSA) or E. faecalis (VRE).

    • Incubation: 37°C for 18–24 hours.

    • Readout: The lowest concentration with no visible growth is the MIC.[1]

    • Benchmark: Active analogs typically show MICs in the range of 0.5 – 4.0 µg/mL .

Anticancer Potential[2][3][4][5]

The scaffold shares structural homology with certain COX-2 inhibitors and kinase inhibitors.

  • Target: MCF-7 (Breast Cancer), HCT-116 (Colon Cancer).[2]

  • Mechanism: Induction of apoptosis; potential interference with the arachidonic acid pathway due to the benzoic acid/pyrazole motif.

References

  • Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid. ACS Omega. (2019). Detailed protocols on formyl-pyrazole derivatives. [3]

  • Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. Molecules. (2021). Discusses the impact of trifluoromethyl groups on potency.

  • 4-[4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-yl]benzoic acid derivatives as potent anti-gram-positive bacterial agents. European Journal of Medicinal Chemistry. (2021).[1] Key SAR data on anilinomethyl derivatives.

  • 2,3,5-Trifluoro-4-(1H-pyrazol-1-yl)benzoic acid (CAS 1858251-76-9). BLDpharm Product Catalog. Verification of the specific chemical entity.

  • A cascade reaction for regioselective construction of pyrazole-containing aliphatic sulfonyl fluorides. Organic & Biomolecular Chemistry. (2016). Context on pyrazole synthesis methodologies.

Sources

A Comprehensive Technical Guide to the Safe Handling of 2,3,5-Trifluoro-4-(1H-pyrazol-1-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Section 1: Compound Identification and Properties

Proper identification is the cornerstone of chemical safety. Understanding the physical and chemical properties of a substance is critical for anticipating its behavior under various laboratory conditions.

Chemical Identity:

Identifier Value
Chemical Name 2,3,5-Trifluoro-4-(1H-pyrazol-1-yl)benzoic acid
CAS Number 1858251-76-9[1]
Molecular Formula C10H5F3N2O2

A specific, verified melting point, boiling point, and solubility data for this compound are not publicly available. Researchers should handle this compound as a solid with unknown thermal decomposition properties and assume low aqueous solubility, a common characteristic of similar fluorinated organic acids.

Section 2: Hazard Analysis and Risk Assessment

The trifluorinated phenyl ring and the pyrazole moiety are both common pharmacophores in modern drug discovery, indicating the compound's high potential for biological activity.[2][3] This inherent bioactivity necessitates a thorough hazard analysis. Based on data from analogous compounds, the primary hazards are anticipated to be:

  • Skin and Eye Irritation: Fluorinated benzoic acids and pyrazole derivatives are frequently classified as skin and eye irritants.[4][5][6][7][8] Prolonged contact may lead to redness, inflammation, and discomfort.

  • Respiratory Tract Irritation: Inhalation of the dust of this solid compound may cause irritation to the respiratory system.[7][8]

  • Acute Oral Toxicity: Several related pyrazole benzoic acid derivatives are classified as harmful if swallowed.[7][8]

  • Unknown Chronic Effects: The long-term toxicological properties of this specific molecule have not been extensively studied. Polyfluorinated compounds, as a class, can be persistent and may have complex toxicological profiles.[9][10][11][12][13]

Logical Workflow for Risk Assessment

A systematic approach to risk assessment is crucial. The following diagram illustrates a recommended workflow when planning experiments with 2,3,5-Trifluoro-4-(1H-pyrazol-1-yl)benzoic acid.

RiskAssessment Risk Assessment Workflow A Identify Hazards (Skin/Eye/Respiratory Irritation, Acute Toxicity, Unknown Chronic Effects) B Assess Exposure Potential (Inhalation of dust, skin contact, ingestion) A->B Consider the 'How' C Evaluate Existing Controls (Fume hood, PPE availability) B->C Analyze the 'Where' D Determine Risk Level (Low, Medium, High) C->D Synthesize Information E Implement Control Measures D->E Action Plan F Review and Refine E->F Continuous Improvement

Caption: Risk Assessment and Control Workflow for Novel Compounds.

Section 3: Safe Handling and Personal Protective Equipment (PPE)

A proactive approach to safety through appropriate handling procedures and the consistent use of Personal Protective Equipment (PPE) is non-negotiable.

Engineering Controls:
  • Chemical Fume Hood: All weighing and handling of the solid compound, as well as any reactions involving it, must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.

  • Ventilation: Ensure adequate general laboratory ventilation.

Personal Protective Equipment (PPE):
  • Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn when handling larger quantities or when there is a significant risk of splashing.[8]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Gloves should be inspected before use and disposed of properly after handling the compound.[8]

  • Skin and Body Protection: A lab coat is required. For procedures with a higher risk of exposure, a chemically resistant apron or suit should be considered.

  • Respiratory Protection: For situations where a fume hood is not available or during a spill cleanup, a NIOSH-approved respirator with a particulate filter is necessary.[14]

Section 4: Experimental Protocols - A Self-Validating System

The following protocol for a typical reaction, such as an amide coupling, is presented as a self-validating system where safety is integrated into each step.

Amide Coupling Reaction Protocol:
  • Preparation (in a fume hood):

    • Don all required PPE.

    • Weigh 2,3,5-Trifluoro-4-(1H-pyrazol-1-yl)benzoic acid in a tared vial within the fume hood.

    • Prepare a solution of the acid in an appropriate aprotic solvent (e.g., DMF, DCM).

  • Reaction Setup:

    • The reaction vessel should be assembled in the fume hood.

    • Add the solution of the benzoic acid to the reaction vessel.

    • Introduce the coupling agents (e.g., HATU, EDC/HOBt) and the amine.

    • The reaction should be stirred under an inert atmosphere (e.g., nitrogen or argon).

  • Work-up and Purification:

    • Quench the reaction carefully, being mindful of any potential exotherms.

    • Perform extractions in the fume hood.

    • For purification by column chromatography, ensure the column is set up in the fume hood and that there is adequate secondary containment.

  • Waste Disposal:

    • All solid and liquid waste containing the compound or its byproducts must be collected in appropriately labeled hazardous waste containers.

Experimental Workflow Diagram

ExperimentalWorkflow Safe Amide Coupling Workflow Prep Preparation (Weighing in Fume Hood) Setup Reaction Setup (Inert Atmosphere) Prep->Setup Controlled Addition Workup Work-up & Purification (Extraction & Chromatography in Hood) Setup->Workup Reaction Monitoring Waste Waste Disposal (Labeled Hazardous Waste) Workup->Waste Segregate Waste Streams Review Post-Experiment Review (Document Observations) Workup->Review

Caption: Step-by-step workflow for a safe amide coupling reaction.

Section 5: Emergency Procedures

Preparedness is key to mitigating the impact of any laboratory incident.

  • In Case of Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention if irritation persists.[4]

  • In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[4]

  • In Case of Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[4]

  • In Case of Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[15]

  • In Case of a Spill: Evacuate the area. Wearing appropriate PPE, cover the spill with an inert absorbent material and place it in a sealed container for disposal.

Section 6: Storage and Disposal

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.

  • Disposal: Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations. Do not allow it to enter drains or waterways.

Section 7: Conclusion

2,3,5-Trifluoro-4-(1H-pyrazol-1-yl)benzoic acid is a valuable compound for research and development. Its safe handling is paramount and achievable through a thorough understanding of its potential hazards, the consistent use of appropriate protective equipment, and adherence to well-defined experimental protocols. By integrating safety into the scientific workflow, we can foster an environment of innovation and discovery while ensuring the well-being of all laboratory personnel.

References

Sources

Methodological & Application

Application Note: Protocol for Synthesizing 2,3,5-Trifluoro-4-(1H-pyrazol-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary

This application note details a robust, scalable protocol for the synthesis of 2,3,5-Trifluoro-4-(1H-pyrazol-1-yl)benzoic acid . This molecule is a critical scaffold in the development of fluoroquinolone antibiotics (e.g., Danofloxacin) and next-generation kinase inhibitors.

The synthesis relies on a Nucleophilic Aromatic Substitution (SNAr) strategy. By exploiting the electronic directing effects of the carboxyl group on the 2,3,4,5-tetrafluorobenzoic acid core, we achieve high regioselectivity for the 4-position without the need for protecting groups. This protocol emphasizes process safety, impurity control, and high-yield isolation.

Part 2: Strategic Analysis & Reaction Logic

The Synthetic Challenge

The starting material, 2,3,4,5-tetrafluorobenzoic acid (TFBA) , possesses four potential sites for nucleophilic attack. Successful synthesis requires exclusive substitution at the C4 position while preserving the C2, C3, and C5 fluorine atoms.

Mechanistic Rationale

The regioselectivity is governed by the electronic character of the benzene ring:

  • Activation: The Carboxyl group (-COOH) is a strong Electron Withdrawing Group (EWG). It activates the positions ortho and para to itself for nucleophilic attack.

  • Differentiation:

    • Position 4 (para): Highly activated by the -COOH group and the inductive effect of the adjacent fluorines. It is sterically accessible.

    • Position 2/6 (ortho): Activated, but sterically hindered by the bulky carboxylate group and the incoming nucleophile.

    • Position 3/5 (meta): Deactivated relative to ortho/para positions.

Therefore, under controlled thermodynamic conditions, the pyrazole nucleophile preferentially attacks C4, displacing the fluorine atom to form the target product.

DOT Diagram 1: Reaction Logic & Regioselectivity

G Start 2,3,4,5-Tetrafluorobenzoic Acid Act Base Activation (Deprotonation) Start->Act + Base (K2CO3) Meisenheimer Meisenheimer Complex (Transition State @ C4) Act->Meisenheimer + Pyrazole (Nucleophilic Attack) Product 2,3,5-Trifluoro-4- (1H-pyrazol-1-yl)benzoic acid Meisenheimer->Product - F⁻ Elimination Byproduct Byproduct: HF / Salt Meisenheimer->Byproduct

Caption: Reaction pathway showing the activation and specific nucleophilic attack at the C4 position via the Meisenheimer intermediate.

Part 3: Experimental Protocol

Materials & Reagents[1][2]
ReagentCAS No.[1][2]Equiv.[3][4][5]Role
2,3,4,5-Tetrafluorobenzoic acid 1201-31-61.0Starting Material
Pyrazole 288-13-11.1Nucleophile
Potassium Carbonate (K₂CO₃) 584-08-72.5Base / HF Scavenger
N,N-Dimethylformamide (DMF) 68-12-210 VolSolvent (Polar Aprotic)
Hydrochloric Acid (HCl) 7647-01-0N/AQuenching / Precipitation

Equipment:

  • Three-neck round-bottom flask (equipped with reflux condenser and internal thermometer).

  • Magnetic stirrer or overhead mechanical stirrer (recommended for scales >50g).

  • Oil bath.

Step-by-Step Methodology
Step 1: Reaction Assembly
  • Charge the reaction vessel with 2,3,4,5-tetrafluorobenzoic acid (1.0 equiv) and anhydrous DMF (10 mL per gram of substrate).

  • Add Potassium Carbonate (2.5 equiv) slowly. Note: Gas evolution (CO₂) will occur as the carboxylic acid is neutralized. Ensure adequate venting.

  • Stir the mixture at room temperature for 15 minutes to ensure formation of the potassium benzoate salt.

  • Add Pyrazole (1.1 equiv) in a single portion.

Step 2: Reaction Execution
  • Heat the mixture to 100°C .

  • Maintain temperature for 4–6 hours .

  • Monitoring: Monitor reaction progress via HPLC or TLC (Mobile Phase: Ethyl Acetate/Hexane 1:1).

    • Target: Disappearance of the tetrafluoro starting material.

    • Observation: The product spot will be more polar (lower Rf) due to the pyrazole nitrogen.

Step 3: Workup & Isolation
  • Cool the reaction mixture to room temperature (20–25°C).

  • Pour the reaction mixture slowly into Ice-Water (5x volume of DMF used).

  • Acidification: Dropwise add 6N HCl with vigorous stirring until the pH reaches 1–2.

    • Critical: This step converts the soluble potassium salt back into the free carboxylic acid, causing it to precipitate.

  • Stir the resulting suspension for 30 minutes to ensure complete precipitation.

  • Filter the solid precipitate using a Buchner funnel.[3]

  • Wash the filter cake with water (3x) to remove residual DMF and inorganic salts.

Step 4: Purification
  • Recrystallization: Dissolve the crude solid in a minimum amount of hot Ethanol .

  • Add water dropwise until slight turbidity is observed.

  • Allow to cool slowly to room temperature, then to 4°C.

  • Filter the pure crystals and dry in a vacuum oven at 50°C for 12 hours.

Part 4: Quality Control & Validation

Analytical Specifications

To validate the synthesis, compare the spectral data against the following expected parameters.

1. 19F NMR (DMSO-d6):

  • Starting Material: 4 distinct signals (or complex multiplets).

  • Product: 3 distinct signals. The disappearance of the signal corresponding to the C4-F is the primary confirmation of substitution.

2. 1H NMR (DMSO-d6):

  • Aromatic Region: One signal for the benzene proton (H6) typically a multiplet due to F-coupling.

  • Pyrazole Region: Three distinct signals for the pyrazole ring protons (H3', H4', H5').

    • Shift: ~8.3 ppm (d), ~7.8 ppm (d), ~6.6 ppm (dd).

Troubleshooting Guide (DOT Diagram)

Troubleshooting Issue Problem: Low Yield or No Precipitate CheckPH Check pH of Quench Issue->CheckPH PH_Decision Is pH < 2? CheckPH->PH_Decision AddAcid Add more HCl (Product is soluble as salt) PH_Decision->AddAcid No CheckSolvent Did you use DMSO? PH_Decision->CheckSolvent Yes Dilute Dilute with more water (DMSO solubilizes product) CheckSolvent->Dilute Yes

Caption: Decision tree for troubleshooting common isolation issues during the acidification step.

Part 5: Safety & Handling

  • HF Generation: Although the reaction uses base to neutralize acid, the displacement releases fluoride ions. Upon acidification (Step 3), trace amounts of HF may form. Work in a fume hood.

  • DMF Hazards: DMF is a potent liver toxin and readily absorbed through the skin. Use butyl rubber gloves.

  • Exotherm: The neutralization of the carboxylic acid with K₂CO₃ is exothermic and releases CO₂. Add base slowly to prevent foaming over.

References

  • Regioselectivity in Polyfluoroarenes

    • Synthesis of 2,3,5-trifluoro-4-(1H-pyrazol-1-yl)benzoic acid derivatives. (General SNAr methodology on tetrafluorobenzoic acid).
    • Source: (General Reference for mechanism).

  • Analogous Protocol (Danofloxacin Intermediate)

    • Process for the preparation of quinolone carboxylic acids.
    • Source:

  • Base Selection in N-Arylation

    • Base-promoted reaction of pyrazoles with fluoro-arom
    • Source:

(Note: Specific reaction conditions were derived from standard protocols for "2,3,4,5-tetrafluorobenzoic acid nucleophilic substitution" as exact open-access academic papers for this specific derivative are often proprietary to antibiotic development programs.)

Sources

Application Note: 2,3,5-Trifluoro-4-(1H-pyrazol-1-yl)benzoic acid as a Privileged Scaffold in Antibacterial & Kinase Inhibitor Design

[1]

Executive Summary

2,3,5-Trifluoro-4-(1H-pyrazol-1-yl)benzoic acid represents a high-value fluorinated building block (FBB) primarily utilized in the synthesis of next-generation fluoroquinolone antibiotics and multi-targeted kinase inhibitors .[1] Its structural uniqueness lies in the combination of a polyfluorinated aromatic core—conferring metabolic stability and lipophilicity—with a pyrazole moiety, a proven bioisostere for phenyl and heteroaromatic rings.[2]

This guide details the strategic application of this scaffold, specifically focusing on its role as a precursor for C7-substituted-8-fluoroquinolones , a class of gyrase inhibitors designed to overcome MRSA (Methicillin-resistant Staphylococcus aureus) resistance mechanisms.[1]

Key Physicochemical Profile
PropertyValueSignificance in Drug Design
Molecular Formula

Compact fragment for FBDD (Fragment-Based Drug Discovery).[1][2]
Fluorine Pattern 2,3,5-TrifluoroThe 3,5-F pattern (becoming 6,8-F in quinolones) enhances cellular penetration and binding affinity.[1]
C4-Substituent 1H-Pyrazol-1-ylActs as a hydrogen bond acceptor; reduces efflux pump recognition compared to piperazine.[1]
pKa (COOH) ~3.2Acidic handle ready for amide coupling or cyclization.[1][2]
LogP ~2.5Optimized lipophilicity for membrane permeability.

Strategic Application: The "Warhead" Assembly

In medicinal chemistry, this compound is rarely the final drug; it is the critical intermediate that defines the "left-hand" (enzyme binding) and "right-hand" (solubility/pharmacokinetic) domains of the final pharmacophore.[1][2]

Mechanism of Action (Downstream)

When cyclized into a fluoroquinolone core, the pyrazole moiety at position C7 (derived from the C4 of the benzoic acid) projects into the solvent-exposed region of the DNA Gyrase / Topoisomerase IV complex.[1][2] Unlike traditional piperazine substituents (e.g., Ciprofloxacin), the pyrazole ring:

  • Reduces Zwitterionic Character: Improves oral bioavailability.

  • Mitigates GABA Binding: Lowers the risk of CNS side effects (seizures) often associated with C7-piperazines.[1][2]

  • Evades Efflux Pumps: Pyrazoles are less frequently recognized by bacterial NorA efflux pumps.[1][2]

Diagram: Scaffold Logic & Retrosynthesis

The following diagram illustrates how this specific benzoic acid maps onto the final antibiotic structure.

DrugDesigncluster_mapAtom MappingStart2,3,4,5-Tetrafluorobenzoic Acid(Starting Material)Intermediate2,3,5-Trifluoro-4-(1H-pyrazol-1-yl)benzoic acid(The Topic Compound)Start->IntermediateRegioselective SnAr(Pyrazole, Base)Drug8-Fluoroquinolone Core(Final Bioactive)Intermediate->DrugGould-Jacobs Cyclization(Ethyl acetoacetate)TargetBacterial DNA Gyrase(Target)Drug->TargetInhibition(IC50 < 0.1 µg/mL)Pos4Benzoic Acid C4(Pyrazole attachment)Pos7Quinolone C7(Bioactivity determinant)Pos4->Pos7Becomes

Caption: Retrosynthetic map showing the transformation of the benzoic acid scaffold into a bioactive quinolone antibiotic.

Experimental Protocols

Protocol A: Synthesis of the Scaffold ( Coupling)

Objective: Selective introduction of the pyrazole ring at the C4 position of 2,3,4,5-tetrafluorobenzoic acid.[2] Rationale: The C4 position is para to the electron-withdrawing carboxyl group (


12

Materials:

  • 2,3,4,5-Tetrafluorobenzoic acid (1.0 eq)[1][2]

  • Pyrazole (1.1 eq)[1][2]

  • Lithium bis(trimethylsilyl)amide (LiHMDS) or

    
     (2.5 eq)[1][2]
    
  • Solvent: Anhydrous DMSO or DMF[2]

  • Temperature: 80–100°C[1]

Step-by-Step Procedure:

  • Preparation: Dissolve 2,3,4,5-tetrafluorobenzoic acid (10 mmol) in anhydrous DMSO (20 mL) in a round-bottom flask under nitrogen.

  • Deprotonation: Cool to 0°C. Slowly add the base (

    
     or LiHMDS) to deprotonate the carboxylic acid and neutralize the HF generated later.[1][2] Stir for 15 min.
    
  • Nucleophilic Attack: Add Pyrazole (11 mmol) in one portion.

  • Reaction: Heat the mixture to 90°C. Monitor by TLC (Mobile phase: 5% MeOH in DCM) or LC-MS.

    • Checkpoint: The reaction is typically complete within 4-6 hours.[1] Look for the disappearance of the starting material peak (M-H: 193) and appearance of product (M-H: 241).[1][2]

  • Workup: Pour the reaction mixture into crushed ice/water (100 mL). Acidify to pH 2–3 using 1N HCl. The product will precipitate as a white/off-white solid.[1]

  • Purification: Filter the solid, wash with cold water, and dry under vacuum.[2] Recrystallize from Ethanol/Water if necessary.[1]

Expected Yield: 75–85% Validation:


2
Protocol B: Downstream Cyclization (Grohe-Heberer Method)

Objective: Convert the benzoic acid intermediate into the quinolone core.[1][2]

  • Activation: Convert 2,3,5-Trifluoro-4-(1H-pyrazol-1-yl)benzoic acid to its acid chloride using Thionyl Chloride (

    
    ) and catalytic DMF. Reflux for 2 hours, then evaporate excess 
    
    
    .
  • Acylation: React the acid chloride with ethyl 3-(dimethylamino)acrylate and triethylamine in toluene to form the benzoyl-acrylate intermediate.[1]

  • Cyclization: Treat the intermediate with a primary amine (e.g., cyclopropylamine) followed by heating with base (

    
     or NaH) to effect the ring closure.[1][2]
    
  • Result: This yields the Ethyl 1-cyclopropyl-6,8-difluoro-7-(pyrazol-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylate .

Protocol C: In Vitro Antibacterial Assay (MIC Determination)

Objective: Validate the biological activity of the final derivative against resistant strains.

Reagents:

  • Muller-Hinton Broth (MHB)[1][2]

  • Bacterial Strains: S. aureus (ATCC 29213), MRSA (ATCC 43300), E. coli (ATCC 25922).[1][2]

  • Resazurin dye (viability indicator).[1]

Workflow:

  • Stock Solution: Dissolve the final quinolone derivative in DMSO to 10 mg/mL.

  • Dilution: Prepare serial 2-fold dilutions in MHB in a 96-well plate (Range: 64 µg/mL to 0.06 µg/mL).

  • Inoculation: Add bacterial suspension (

    
     CFU/mL) to each well.
    
  • Incubation: Incubate at 37°C for 18–24 hours.

  • Readout: Add Resazurin. A color change from Blue (Resazurin) to Pink (Resorufin) indicates bacterial growth.[1][2] The lowest concentration remaining Blue is the MIC.

Troubleshooting & Optimization

  • Issue: Low Yield in

    
     Step. 
    
    • Cause: Competitive attack at C2 or C5 positions.[1][2]

    • Solution: Ensure the temperature does not exceed 100°C. Use a bulky base (LiHMDS) to favor the kinetic product at C4.[1]

  • Issue: Solubility Issues.

    • Insight: The trifluoro-pyrazole acid is highly lipophilic.[1] For NMR, use DMSO-

      
       rather than 
      
      
      . For biological assays, ensure final DMSO concentration is <1% to avoid cytotoxicity.[2]

References

  • Mechanistic Basis of Fluoroquinolone Activity: Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014).[2] Mechanism of quinolone action and resistance. Biochemistry, 53(10), 1565-1574.[1][2] Link[1][2]

  • Synthesis of Pyrazole-Quinolone Hybrids: Bekhit, A. A., et al. (2012).[1][2] Synthesis and biological evaluation of some pyrazole derivatives as anti-inflammatory antimicrobial agents. European Journal of Medicinal Chemistry, 54, 73-82.[2] Link[1][2]

  • Structure-Activity Relationships (SAR) of 8-Fluoroquinolones: Domagala, J. M. (1994). Structure-activity and structure-side-effect relationships for the quinolone antibacterials. Journal of Antimicrobial Chemotherapy, 33(4), 685-706.[2] Link[1][2]

  • Protocol for MIC Determination: CLSI. (2020).[1][2] Performance Standards for Antimicrobial Susceptibility Testing. 30th ed.[1][2] CLSI supplement M100.[1] Clinical and Laboratory Standards Institute. Link

Technical Application Note: Assay Development for 2,3,5-Trifluoro-4-(1H-pyrazol-1-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol guide details the assay development for 2,3,5-Trifluoro-4-(1H-pyrazol-1-yl)benzoic acid , a critical fluorinated building block likely utilized in the synthesis of advanced pharmaceuticals (e.g., quinolone antibiotics, kinase inhibitors) and agrochemicals (e.g., SDHI fungicides).

This guide addresses the synthesis monitoring , impurity profiling , and quality control (QC) of this compound.

Introduction & Chemical Context

2,3,5-Trifluoro-4-(1H-pyrazol-1-yl)benzoic acid is a specialized intermediate synthesized via Nucleophilic Aromatic Substitution (SNAr). Its structural core—a polyfluorinated benzoic acid—provides a scaffold for modulating lipophilicity and metabolic stability in bioactive molecules.

The synthesis typically involves the reaction of 2,3,4,5-tetrafluorobenzoic acid with pyrazole . The presence of the electron-withdrawing carboxyl group (-COOH) activates the para-fluorine (position 4) toward nucleophilic displacement. However, the ortho-fluorine (position 2) is also activated, leading to potential regioisomeric impurities that must be controlled.

Key Assay Challenges
  • Regioselectivity: Distinguishing the target para-isomer from the ortho-substituted impurity.

  • Fluorine Chemistry: High polarity and potential for HF generation require robust column chemistries and safety protocols.

  • Ionization: The amphoteric nature (acidic COOH, basic pyrazole N) requires careful pH control in LC methods.

Experimental Workflow: Synthesis & Monitoring

The following workflow describes the generation of the target compound and the In-Process Control (IPC) assay required to monitor reaction completion.

Reaction Mechanism (SNAr)

The reaction proceeds via a Meisenheimer complex. The assay must track the consumption of the starting material (SM) and the formation of the product (P).

SNAr_Mechanism SM Starting Material 2,3,4,5-Tetrafluorobenzoic Acid Complex Transition State Meisenheimer Complex SM->Complex Nucleophilic Attack (C4) Impurity Regio-Impurity 3,4,5-Trifluoro-2-(1H-pyrazol-1-yl)benzoic acid SM->Impurity Side Reaction (C2) Reagent Reagent Pyrazole + Base (K2CO3) Reagent->Complex Product Target Product 2,3,5-Trifluoro-4-(1H-pyrazol-1-yl)benzoic acid Complex->Product -F (Fast)

Figure 1: Reaction pathway showing the primary SNAr at the para-position and potential ortho-substitution side reaction.

In-Process Control (IPC) Protocol

Objective: Quantify conversion of 2,3,4,5-tetrafluorobenzoic acid to the target product.

Sample Preparation:

  • Aliquot 50 µL of the reaction mixture.

  • Quench into 950 µL of Methanol:Water (50:50 v/v) containing 0.1% Formic Acid.

  • Vortex for 30 seconds and centrifuge at 10,000 rpm for 3 minutes to remove inorganic salts (KF/K2CO3).

  • Transfer supernatant to an HPLC vial.

HPLC-UV Method Parameters:

ParameterSettingRationale
Column C18 (e.g., Agilent ZORBAX Eclipse Plus), 3.5 µm, 4.6 x 100 mmStandard stationary phase sufficient for aromatic acids.
Mobile Phase A Water + 0.1% Trifluoroacetic Acid (TFA)Low pH suppresses COOH ionization, increasing retention.
Mobile Phase B Acetonitrile (ACN)Strong solvent for elution.
Gradient 5% B to 95% B over 10 minGradient elution ensures separation of polar SM and less polar Product.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.
Detection UV @ 254 nmPyrazole and Benzoic acid moieties absorb strongly here.
Temperature 30°CMaintains reproducibility.

Acceptance Criteria:

  • Reaction Complete: Area% of Starting Material < 1.0%.

  • Regioisomer Limit: Area% of Impurity (Relative Retention Time ~0.9 or 1.1) < 5.0% (before purification).

Analytical Assay Development: Purity & Characterization

Once the crude material is isolated, a high-resolution assay is required for final release testing.

High-Performance Liquid Chromatography (HPLC) Purity Assay

This method separates the target from process impurities (dimers, regioisomers).

Step-by-Step Protocol:

  • Standard Preparation:

    • Dissolve 10 mg of Reference Standard in 10 mL Diluent (50:50 ACN:Water).

    • Sonicate for 5 minutes to ensure complete dissolution.

  • System Suitability:

    • Inject the standard 5 times.[1]

    • Requirement: %RSD of peak area ≤ 2.0%; Tailing Factor ≤ 1.5.

  • Gradient Table:

Time (min)% Mobile Phase A (0.1% H3PO4)% Mobile Phase B (ACN)
0.09010
15.01090
18.01090
18.19010
23.09010

Note: Phosphoric acid is preferred over TFA for UV detection at lower wavelengths (210-220 nm) if higher sensitivity is needed, as TFA absorbs in the low UV range.

Impurity Identification Strategy (LC-MS)

To confirm the identity of the main peak and any impurities, couple the LC method with Mass Spectrometry.

  • Ionization Mode: Electrospray Ionization (ESI), Negative Mode (ESI-).

    • Reasoning: Benzoic acids deprotonate easily ([M-H]⁻).

  • Target Mass:

    • Formula: C10H5F3N2O2

    • Molecular Weight: ~258.15 g/mol

    • Observed Ion [M-H]⁻: 257.15 m/z.

Differentiation of Regioisomers: While MS alone cannot easily distinguish the para-isomer from the ortho-isomer (same mass), their fragmentation patterns (MS/MS) often differ.

  • Ortho-isomer: May show a characteristic loss of CO₂ (decarboxylation) more readily due to the "ortho-effect" or interaction with the adjacent pyrazole.

  • Retention Time: The ortho-isomer typically elutes earlier than the para-isomer on a C18 column due to internal hydrogen bonding reducing its interaction with the stationary phase, or later depending on the shielding of the polar group. (Empirical verification required).

Biological Context & Downstream Application[2][3]

While this compound is primarily an intermediate, understanding its downstream role validates the need for high purity. It is likely a precursor for Succinate Dehydrogenase Inhibitors (SDHI) or Kinase Inhibitors .

Downstream Coupling Assay

The "Assay" for the utility of this compound is its successful coupling to an amine.

Downstream_Workflow Acid 2,3,5-Trifluoro-4-(1H-pyrazol-1-yl)benzoic acid Activation Activation (SOCl2 or HATU) Acid->Activation Coupling Amide Coupling Activation->Coupling Amine Target Amine (e.g., Aniline derivative) Amine->Coupling FinalAPI Final Bioactive Molecule (Amide) Coupling->FinalAPI Assay: Yield & Purity

Figure 2: Typical downstream workflow converting the benzoic acid intermediate into a bioactive amide.

Functional Assay (Hypothetical)

If the final molecule is an SDHI fungicide:

  • Assay: Mitochondrial Complex II inhibition.

  • Readout: Reduction of DCPIP (2,6-dichlorophenolindophenol) dye.

  • Relevance: The fluorine substitution pattern on the benzoic acid ring (derived from this intermediate) critically influences the binding affinity in the ubiquinone binding pocket.

References

  • Nucleophilic Aromatic Substitution (SNAr): Bunnett, J. F., & Zahler, R. E. (1951). Kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine. Chemical Reviews, 49(2), 273-412. Link(Foundational text on SNAr mechanisms).

  • Fluorine in Medicinal Chemistry: Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link(Context on why trifluoro-scaffolds are used).

  • Synthesis of Polyfluorinated Benzoic Acids: Bridges, A. J., et al. (1990). Fluorine-substituted benzoic acids.[1][2][3][4][5][6][7][8] Journal of Organic Chemistry. (General reference for polyfluorinated acid synthesis).

  • HPLC Method Development for Acidic Compounds: Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. Link

(Note: Specific literature on "2,3,5-Trifluoro-4-(1H-pyrazol-1-yl)benzoic acid" is proprietary/sparse; references provided ground the chemical principles used in the protocol design.)

Sources

Application Note & Protocol Guide: Synthesis and Analysis of Fluorinated Benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The strategic incorporation of fluorine into the benzoic acid scaffold is a pivotal strategy in modern medicinal chemistry and materials science. The unique properties of fluorine—high electronegativity, small van der Waals radius, and the strength of the C-F bond—can profoundly modulate a molecule's pKa, lipophilicity, metabolic stability, and binding affinity.[1] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the key experimental procedures for the synthesis, purification, and characterization of fluorinated benzoic acid derivatives. It emphasizes the rationale behind methodological choices, offering field-proven insights to ensure technical accuracy and reproducibility.

Part 1: Strategic Synthesis of Fluorinated Benzoic Acids

The synthesis of fluorinated benzoic acids can be approached via two primary strategies: direct fluorination of a benzoic acid precursor or building the molecule from an already fluorinated starting material. The choice of method depends on factors such as the availability of starting materials, desired substitution pattern (regioselectivity), and tolerance of other functional groups on the aromatic ring.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a powerful method for introducing a fluoride ion onto an aromatic ring that is "activated" by electron-withdrawing groups (EWGs), such as a nitro (-NO₂) or carboxyl (-COOH) group, positioned ortho or para to a good leaving group (e.g., -Cl, -Br).[2][3] The high electronegativity of fluorine makes it an excellent leaving group in subsequent SNAr reactions, but fluoride itself can act as a nucleophile under the right conditions.[2]

Causality and Expertise: The success of a nucleophilic fluorination reaction hinges on several factors. The leaving group's ability, the degree of ring activation by EWGs, and the choice of fluoride source and solvent are all critical. Anhydrous conditions are paramount, as trace water can protonate the fluoride anion, diminishing its nucleophilicity. Polar aprotic solvents like DMSO or DMF are ideal as they solvate the cation of the fluoride salt (e.g., K⁺ in KF or Cs⁺ in CsF) without strongly solvating the fluoride anion, thereby enhancing its reactivity.[4]

Workflow for SNAr-based Synthesis

SNAr_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Start: Activated Aryl Halide (e.g., 4-chloro-3-nitrobenzoic acid) Reagents Reagents: - Anhydrous KF or CsF - Anhydrous DMSO - Phase Transfer Catalyst (optional) Setup Combine reagents in oven-dried glassware under N2 atmosphere Reagents->Setup Heat Heat mixture with stirring (e.g., 120-150 °C) Setup->Heat Monitor Monitor reaction progress by TLC or HPLC Heat->Monitor Quench Cool to RT, quench with water Monitor->Quench Acidify Acidify with HCl to precipitate the product Quench->Acidify Filter Filter the solid product Acidify->Filter Purify Purify by recrystallization Filter->Purify End End: Purified Fluorinated Benzoic Acid Purify->End

Caption: Generalized workflow for SNAr synthesis.

Protocol 1: Synthesis of 4-Fluoro-3-nitrobenzoic Acid via SNAr

This protocol details the conversion of 4-chloro-3-nitrobenzoic acid to its fluorinated analog using spray-dried potassium fluoride.

Materials:

  • 4-chloro-3-nitrobenzoic acid (1.0 eq)

  • Spray-dried Potassium Fluoride (KF) (2.5 eq)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Hydrochloric Acid (2M)

  • Deionized Water

  • Oven-dried 250 mL round-bottom flask with a reflux condenser and magnetic stirrer

  • Nitrogen or Argon gas inlet

Procedure:

  • Preparation: In the oven-dried flask under a nitrogen atmosphere, combine 4-chloro-3-nitrobenzoic acid (e.g., 10.0 g, 49.6 mmol) and anhydrous spray-dried KF (e.g., 7.2 g, 124 mmol).

  • Solvent Addition: Add 100 mL of anhydrous DMSO via a syringe.

  • Reaction: Heat the stirred mixture to 140-150 °C. The high temperature is necessary to overcome the activation energy for the substitution.

  • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC), eluting with a 7:3 mixture of hexane and ethyl acetate with a drop of acetic acid. The disappearance of the starting material typically occurs within 4-6 hours.

  • Work-up: Once the reaction is complete, allow the mixture to cool to approximately 60 °C. Carefully pour the reaction mixture into 400 mL of cold water with vigorous stirring.

  • Precipitation: Acidify the aqueous solution to a pH of ~2 by slowly adding 2M HCl. This protonates the carboxylate, causing the fluorinated benzoic acid product to precipitate.

  • Isolation: Collect the precipitate by vacuum filtration and wash the solid with cold water (2 x 50 mL).

  • Drying: Dry the crude product in a vacuum oven at 50-60 °C overnight. The expected yield is typically in the range of 85-95%.

The Balz-Schiemann Reaction

A classic method for introducing fluorine into an aromatic ring is the Balz-Schiemann reaction.[5] This process involves the diazotization of an aromatic amine (aniline derivative) with fluoroboric acid (HBF₄) or other fluoride sources, followed by thermal decomposition of the resulting diazonium tetrafluoroborate salt.[5][6]

Causality and Expertise: The key intermediate is the diazonium salt, which can be explosive when isolated in a dry state.[7] Therefore, it is often generated and used in situ or handled with extreme care. The thermal decomposition step expels nitrogen gas and boron trifluoride, generating a highly reactive aryl cation that abstracts the fluoride from the BF₄⁻ counter-ion.[5] While reliable, the reaction can have limitations with thermally sensitive substrates and large-scale applications can pose safety risks.[7][8]

Protocol 2: Synthesis of 4-Fluorobenzoic Acid from 4-Aminobenzoic Acid

Materials:

  • 4-Aminobenzoic acid (1.0 eq)

  • Fluoroboric acid (HBF₄, 48% in water, ~3.0 eq)

  • Sodium nitrite (NaNO₂, 1.1 eq)

  • Deionized Water

  • Diethyl ether

  • Sand bath or high-temperature heating mantle

Procedure:

  • Diazotization: Dissolve 4-aminobenzoic acid (e.g., 13.7 g, 100 mmol) in 65 mL of 48% HBF₄ in a 500 mL beaker, cooling in an ice-salt bath to 0-5 °C.

  • Nitrite Addition: Slowly add a solution of sodium nitrite (7.6 g, 110 mmol) in 20 mL of water, keeping the temperature below 10 °C. A thick precipitate of the diazonium tetrafluoroborate salt will form.

  • Isolation of Intermediate: Stir the slurry for 30 minutes, then collect the salt by vacuum filtration. Wash the filter cake with a small amount of cold water, followed by cold methanol, and finally with diethyl ether to aid drying. Dry the salt in a desiccator away from light.

  • Decomposition: Place the dry diazonium salt in a flask and heat it gently in a sand bath. The decomposition usually starts around 120-140 °C and is evidenced by the evolution of N₂ and BF₃ gases. Caution: This step must be performed in a well-ventilated fume hood. The decomposition can be vigorous.

  • Extraction: After gas evolution ceases, cool the flask. Extract the crude product from the residue with a suitable solvent like toluene.

  • Purification: Purify the extracted product by recrystallization from an ethanol-water mixture to yield pure 4-fluorobenzoic acid.

Modern Fluorination Methods

Recent advances have provided milder and more selective methods for fluorination. Electrophilic fluorinating agents like Selectfluor® can be used for direct C-H fluorination or decarboxylative fluorination of certain benzoic acid derivatives.[9][10][11]

Causality and Expertise: These methods often rely on transition-metal catalysis (e.g., Ag, Cu) or photoredox catalysis to generate radical intermediates.[12][13][14] For example, the silver-catalyzed decarboxylative fluorination of phenylacetic acids using Selectfluor® allows for the formation of α-fluoro carboxylic acids under non-aqueous conditions.[11] The selectivity of these reactions is highly dependent on the solvent and catalyst system chosen.[9][15]

Part 2: Purification Strategies

Fluorinated benzoic acids are typically crystalline solids. The choice of purification method depends on the scale of the reaction and the nature of the impurities.

Recrystallization

Recrystallization is the most common and effective method for purifying these compounds on a laboratory scale. The key is selecting an appropriate solvent or solvent system.

Expertise in Solvent Selection: An ideal solvent should dissolve the compound poorly at room temperature but completely at its boiling point. For fluorinated benzoic acids, which are moderately polar, common solvents include ethanol, methanol, water, or mixed systems like ethanol-water or ethyl acetate-hexane.[16] If a compound "oils out" (comes out of solution as a liquid), it may be due to the solution being too concentrated or the cooling rate being too fast.[16] This can be remedied by adding more hot solvent or allowing the solution to cool more slowly.[16]

Protocol 3: General Recrystallization Procedure

  • Dissolution: In a flask, add the crude fluorinated benzoic acid. Add the chosen "good" solvent (e.g., ethanol) portion-wise while heating to a boil, until the solid is just dissolved.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes. Filter the hot solution through a fluted filter paper to remove the charcoal.

  • Crystallization: If using a single solvent, allow the flask to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. If using a mixed-solvent system (e.g., ethanol-water), add the "poor" solvent (e.g., water) dropwise to the hot solution until it becomes faintly cloudy (turbid).[16] Add a few drops of the "good" solvent to clarify, then cool as described.

  • Induction: If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.[16]

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry in a vacuum oven.[16]

Decision Tree for Purification Method Selection

Purification_Decision_Tree decision decision process process result result start Crude Product is_solid Is the product a solid? start->is_solid is_thermally_stable Thermally stable below melting point? is_solid->is_thermally_stable Yes column Column Chromatography (Silica Gel) is_solid->column No (Oil) recrystallize Recrystallization is_thermally_stable->recrystallize Yes acid_base Acid-Base Extraction is_thermally_stable->acid_base No purity_check Purity >95% by NMR/HPLC? purity_check->column No final_product Pure Product purity_check->final_product Yes recrystallize->purity_check sublimation Sublimation sublimation->purity_check column->purity_check acid_base->purity_check

Caption: Decision tree for selecting a purification method.

Part 3: Analytical Characterization

Confirming the identity and purity of the synthesized fluorinated benzoic acid is a critical final step. A combination of spectroscopic and chromatographic techniques is employed.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) is the most powerful tool for structural elucidation.

  • ¹H NMR: Provides information on the protons in the molecule. The position and splitting pattern of aromatic protons are diagnostic.

  • ¹³C NMR: Shows all unique carbon atoms. The C-F bond causes characteristic splitting (J-coupling), with the carbon directly attached to fluorine showing a large one-bond coupling constant (¹JCF).

  • ¹⁹F NMR: This is particularly valuable as ¹⁹F is a spin ½ nucleus with 100% natural abundance and a wide chemical shift range, making it highly sensitive to the electronic environment. The chemical shift of the fluorine signal provides direct evidence of its position on the aromatic ring.[17][18]

Table 1: Typical ¹⁹F NMR Chemical Shifts for Fluorobenzoic Acids

CompoundPosition of FluorineSolventTypical ¹⁹F Chemical Shift (δ, ppm) vs. CFCl₃
2-Fluorobenzoic AcidOrthoCDCl₃~ -114
3-Fluorobenzoic AcidMetaCDCl₃~ -113
4-Fluorobenzoic AcidParaCDCl₃~ -108

Note: Chemical shifts can vary based on solvent, concentration, and pH. Data is illustrative.[4][19]

High-Performance Liquid Chromatography (HPLC)

HPLC is essential for assessing the purity of the final compound. Reversed-phase HPLC (RP-HPLC) is most common.

Expertise in Method Development: A C18 column is a standard starting point. For separating closely related fluorinated isomers or impurities, a pentafluorophenyl (PFP) stationary phase can offer unique selectivity due to dipole-dipole and π-π interactions with the fluorinated ring. The mobile phase typically consists of an organic solvent (acetonitrile or methanol) and water, often with a small amount of acid (e.g., 0.1% formic or acetic acid) to suppress the ionization of the carboxylic acid group, leading to sharper peaks.

Protocol 4: General HPLC Purity Analysis

  • System: HPLC with UV detector (set to ~254 nm or λmax of the compound).

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic or gradient elution. A typical starting point is 60:40 Acetonitrile:Water with 0.1% Formic Acid.

  • Flow Rate: 1.0 mL/min.

  • Sample Prep: Prepare a ~1 mg/mL solution of the compound in the mobile phase.

  • Injection: Inject 10 µL and monitor the chromatogram. Purity is determined by the area percentage of the main peak.

Part 4: Critical Safety Considerations

Working with fluorinating agents requires stringent safety protocols due to their high reactivity, corrosivity, and toxicity.[20][21]

  • Hydrogen Fluoride (HF): HF and reagents that can generate it (e.g., HBF₄) are extremely hazardous.[21] HF can cause severe, painful burns that may not be immediately apparent, and it can penetrate tissue to cause systemic toxicity.[22]

    • PPE: Always use chemical splash goggles and a face shield, an acid-resistant apron, and specialized gloves (e.g., nitrile or neoprene).[22]

    • First Aid: An accessible, in-date tube of calcium gluconate gel is mandatory for immediate application to skin in case of exposure.[22]

  • Electrophilic Fluorinating Agents (e.g., Selectfluor®): These are powerful oxidizers and can react violently with oxidizable materials.[21] Handle with caution and avoid contact with incompatible substances.

  • Engineering Controls: All manipulations involving hazardous fluorinating agents must be performed in a properly functioning chemical fume hood.[20] For gaseous reagents, specialized gas cabinets and delivery systems are required.[20][23]

References

  • Balz–Schiemann reaction - Wikipedia. [Link]

  • Direct decarboxylative 18 F-fluorination of benzoic acids using visible light catalysis. [Link]

  • Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. [Link]

  • Direct and decarboxylative benzylic fluorination benzylic fluorination of phenylacetic acids via base-mediated activation of selectfluor - American Chemical Society. [Link]

  • Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1- arylbenziodoxolones - arkat usa. [Link]

  • Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope - MDPI. [Link]

  • Silver-Catalyzed Coupling of Unreactive Carboxylates: Synthesis of α-Fluorinated O-Aryl Esters | Organic Letters - ACS Publications. [Link]

  • Halogenation And Nucleophilic Aromatic Substitution Reactions Of Aromatic Carboxylic Acids. [Link]

  • Fluorination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Catalytic Decarboxylative Fluorination for the Synthesis of Tri- and Difluoromethyl Arenes | Request PDF - ResearchGate. [Link]

  • Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology | ACS Chemical Health & Safety. [Link]

  • Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC | LCGC International. [Link]

  • Safe Handling of Hydrogen Fluoride and Hydrofluoric Acid - Environment, Health & Safety. [Link]

  • α-Fluorocaboxylic acid, ester, amide synthesis by fluorination - Organic Chemistry Portal. [Link]

  • Benzylic fluorination induced by N–F bond activation of Selectfluor® with a solvent-dependent selectivity switch - ChemRxiv. [Link]

  • Benzylic Fluorination Induced by a Charge-Transfer Complex with a Solvent-Dependent Selectivity Switch - PMC. [Link]

  • Elemental Sulfur-Mediated Transformation of Carboxylic Acids to Acyl Fluorides by Electrophilic Fluorinating Reagent, Selectfluor - Organic Chemistry Portal. [Link]

  • Comprehensive Guide on Cyanuric Fluoride: Usage, Hazards, and Safety Measures. [Link]

  • Balz Schiemann Reaction Mechanism - BYJU'S. [Link]

  • Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound - Global Scientific Journal. [Link]

  • 19F-NMR study on the interaction of fluorobenzoate with porcine kidney D-amino acid oxidase - PubMed. [Link]

  • US1946195A - Purification of organic fluorine compounds - Google P
  • Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC - ResearchGate. [Link]

  • A 19F NMR study of fluorobenzoate biodegradation by Sphingomonas sp. HB-1. [Link]

  • Selective separation of fluorinated compounds from complex organic mixtures by pyrolysis-comprehensive two-dimensional gas chromatography coupled to high-resolution time-of-flight mass spectrometry - PubMed. [Link]

  • Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC. [Link]

  • The Balz-Schiemann Reaction - Scientific Update - UK. [Link]

  • Fluorinated benzoic acid derivatives - ACS Publications. [Link]

  • JP2021517554A - New method for producing fluoroaryl compounds and their derivatives - Google P
  • Nucleophilic aromatic substitution - Wikipedia. [Link]

  • Purification of Fluorine by Distillation - SciSpace. [Link]

  • A 19F NMR study of fluorobenzoate biodegradation by Sphingomonas sp. HB-1 - PubMed. [Link]

Sources

Application Notes & Protocols for Cell-Based Assays with 2,3,5-Trifluoro-4-(1H-pyrazol-1-yl)benzoic acid (Compound X)

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Characterizing a Novel Multi-Kinase Inhibitor

2,3,5-Trifluoro-4-(1H-pyrazol-1-yl)benzoic acid, hereafter referred to as Compound X, is an investigational small molecule with potential applications in oncology drug discovery. Its structural motifs, featuring a substituted pyrazole and a benzoic acid group, are common in a class of drugs known as kinase inhibitors. Kinases are a large family of enzymes that play a critical role in regulating a multitude of cellular processes, including cell growth, proliferation, differentiation, and apoptosis.[1][2] Dysregulation of kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention.[3]

This guide provides a comprehensive overview and detailed protocols for a suite of cell-based assays designed to elucidate the mechanism of action and determine the potency of Compound X. We will operate under the hypothesis that Compound X functions as a multi-kinase inhibitor, targeting key signaling pathways involved in tumor progression, angiogenesis, and metastasis. The assays described herein are designed to be robust, reproducible, and provide a multi-faceted understanding of the compound's cellular effects.

Postulated Mechanism of Action of Compound X

Based on structural similarities to known multi-kinase inhibitors such as Regorafenib, we hypothesize that Compound X targets several key receptor tyrosine kinases (RTKs) and intracellular kinases.[3][4] These may include:

  • Angiogenic Kinases: Vascular Endothelial Growth Factor Receptors (VEGFRs) are critical for the formation of new blood vessels, a process essential for tumor growth and metastasis.[4]

  • Stromal Kinases: Platelet-Derived Growth Factor Receptors (PDGFRs) are involved in tumor microenvironment signaling and cell proliferation.[4]

  • Oncogenic Kinases: The RAF/MEK/ERK signaling pathway is a central regulator of cell proliferation and survival, and is frequently mutated in cancer.[5][6]

The following diagram illustrates the potential signaling pathways targeted by Compound X.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR RAF RAF VEGFR->RAF PDGFR PDGFR AKT AKT PDGFR->AKT MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors AKT->MEK Proliferation Proliferation Transcription_Factors->Proliferation Angiogenesis Angiogenesis Transcription_Factors->Angiogenesis Survival Survival Transcription_Factors->Survival CompoundX Compound X CompoundX->VEGFR CompoundX->PDGFR CompoundX->RAF

Caption: Postulated signaling pathways inhibited by Compound X.

I. Cell Proliferation and Cytotoxicity Assays

A fundamental first step in characterizing an anti-cancer compound is to determine its effect on cell viability and proliferation. We will describe two common methods: the MTS assay, which measures metabolic activity, and the CellTiter-Glo® assay, which quantifies ATP levels as an indicator of viable cells.[7][8][9]

A. MTS Assay for Cell Viability

The MTS assay is a colorimetric method that measures the reduction of a tetrazolium compound (MTS) by metabolically active cells to form a colored formazan product.[9][10] The amount of formazan produced is directly proportional to the number of viable cells.

Protocol: MTS Assay

  • Cell Seeding:

    • Harvest and count cells (e.g., HCT116 colorectal cancer cells) in logarithmic growth phase.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

    • Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a 2X stock solution of Compound X in complete growth medium. Perform a serial dilution to create a range of concentrations (e.g., 0.01 µM to 100 µM).

    • Add 100 µL of the 2X Compound X dilutions to the appropriate wells. Include vehicle control wells (e.g., 0.1% DMSO).

    • Incubate for 48-72 hours.

  • MTS Reagent Addition and Incubation:

    • Add 20 µL of CellTiter 96® AQueous One Solution Reagent (Promega) to each well.[9]

    • Incubate for 1-4 hours at 37°C.

  • Data Acquisition:

    • Measure the absorbance at 490 nm using a microplate reader.[10]

  • Data Analysis:

    • Subtract the background absorbance from all wells.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the dose-response curve and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

B. CellTiter-Glo® Luminescent Cell Viability Assay

The CellTiter-Glo® assay is a highly sensitive method that measures the number of viable cells based on the quantification of ATP.[8][11] The luminescent signal is proportional to the amount of ATP, which is an indicator of metabolically active cells.

Protocol: CellTiter-Glo® Assay

  • Cell Seeding and Compound Treatment:

    • Follow steps 1 and 2 from the MTS Assay protocol.

  • Reagent Preparation and Addition:

    • Equilibrate the CellTiter-Glo® Reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® Reagent to each well.

  • Incubation and Lysis:

    • Mix the contents of the wells for 2 minutes on an orbital shaker to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition:

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Follow step 5 from the MTS Assay protocol to determine the IC50 value.

ParameterMTS AssayCellTiter-Glo® Assay
Principle Colorimetric (Metabolic Activity)Luminescent (ATP Quantification)
Sensitivity GoodExcellent
Throughput HighHigh
Incubation Time 1-4 hours10 minutes
Instrumentation Absorbance Plate ReaderLuminometer

II. Apoptosis Assays

To determine if the observed decrease in cell viability is due to programmed cell death (apoptosis), we can measure the activity of caspases, which are key executioner enzymes in the apoptotic pathway.[12]

Caspase-Glo® 3/7 Assay

The Caspase-Glo® 3/7 Assay provides a luminescent method for measuring the activity of caspases-3 and -7. The assay reagent contains a luminogenic caspase-3/7 substrate, which is cleaved by active caspases to generate a "glow-type" luminescent signal.

Protocol: Caspase-Glo® 3/7 Assay

  • Cell Seeding and Compound Treatment:

    • Seed cells in a white-walled 96-well plate and treat with Compound X as described in the proliferation assay protocols. A shorter incubation time (e.g., 6-24 hours) is often sufficient to detect apoptosis.

  • Reagent Preparation and Addition:

    • Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.

    • Add 100 µL of the reagent to each well.

  • Incubation:

    • Mix the contents gently by orbital shaking for 30-60 seconds.

    • Incubate at room temperature for 1-3 hours.

  • Data Acquisition:

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Calculate the fold change in caspase activity relative to the vehicle control.

Apoptosis_Workflow Start Seed Cells in 96-well Plate Incubate1 Incubate Overnight Start->Incubate1 Treat Treat with Compound X (Dose-Response) Incubate1->Treat Incubate2 Incubate (6-24h) Treat->Incubate2 AddReagent Add Caspase-Glo® 3/7 Reagent Incubate2->AddReagent Incubate3 Incubate (1-3h) AddReagent->Incubate3 Read Measure Luminescence Incubate3->Read Analyze Analyze Data (Fold Change) Read->Analyze End Determine Apoptotic Induction Analyze->End

Caption: Workflow for the Caspase-Glo® 3/7 apoptosis assay.

III. Cell-Based Kinase Phosphorylation Assays

To confirm that Compound X inhibits its putative kinase targets within a cellular context, we can measure the phosphorylation status of these kinases and their downstream effectors. Western blotting is a classic and reliable method for this purpose.

Western Blotting for Phospho-Kinase Levels

This protocol describes the detection of phosphorylated VEGFR2, PDGFRβ, and ERK following treatment with Compound X.

Protocol: Western Blotting

  • Cell Culture and Treatment:

    • Culture appropriate cells (e.g., HUVECs for VEGFR2, human cancer cell lines like HCT116 for PDGFRβ and ERK) in 6-well plates to ~80% confluency.

    • Serum-starve the cells for 18-24 hours to reduce basal kinase activity.

    • Pre-treat the cells with various concentrations of Compound X for 2-4 hours.

    • Stimulate the cells with the appropriate growth factor (e.g., VEGF for HUVECs, PDGF for cells expressing PDGFRβ) for 10-15 minutes to induce kinase phosphorylation.

  • Protein Extraction:

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Quantify the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against phospho-VEGFR2, phospho-PDGFRβ, phospho-ERK, and their total protein counterparts overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the protein bands using an ECL detection reagent.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the phospho-protein signal to the total protein signal to determine the extent of inhibition.

IV. Reporter Gene Assays

Reporter gene assays are powerful tools for measuring the activity of specific signaling pathways.[13][14] By linking the expression of a reporter gene (e.g., luciferase) to a promoter that is activated by a specific transcription factor, we can quantify the activity of the upstream signaling cascade.

NFAT Reporter Assay for PDGFR Signaling

Activation of PDGFR can lead to the activation of the NFAT (Nuclear Factor of Activated T-cells) transcription factor.[15][16] An NFAT-luciferase reporter assay can therefore be used to measure the inhibitory effect of Compound X on this pathway.

Protocol: NFAT Reporter Assay

  • Cell Transfection:

    • Co-transfect cells (e.g., HEK293T) with a plasmid containing the luciferase gene under the control of an NFAT-responsive promoter and a constitutively expressed control reporter (e.g., Renilla luciferase) for normalization.

  • Cell Seeding and Treatment:

    • Seed the transfected cells in a 96-well plate.

    • Treat the cells with Compound X for 1 hour.

    • Stimulate the cells with PDGF to activate the pathway.

  • Cell Lysis and Luciferase Assay:

    • After 6-8 hours of stimulation, lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity.

    • Calculate the percentage of inhibition relative to the stimulated control.

Trustworthiness and Self-Validation

The protocols described above incorporate several measures to ensure the trustworthiness and validity of the results:

  • Dose-Response Analysis: All assays are designed to be run with a range of compound concentrations to determine potency (IC50) and to ensure that the observed effects are not due to non-specific toxicity at high concentrations.

  • Orthogonal Assays: The use of multiple, distinct assays to measure the same biological process (e.g., MTS and CellTiter-Glo for viability; caspase assays and PARP cleavage by Western blot for apoptosis) provides a more complete and validated picture of the compound's activity.[14]

  • Appropriate Controls: The inclusion of vehicle controls, unstimulated controls, and positive controls (known inhibitors) is essential for data interpretation and quality control.

  • Normalization: In assays such as Western blotting and dual-luciferase reporter assays, normalization to a loading control or an internal control, respectively, accounts for variations in cell number or transfection efficiency.

Conclusion

The cell-based assays outlined in this guide provide a robust framework for the initial characterization of 2,3,5-Trifluoro-4-(1H-pyrazol-1-yl)benzoic acid (Compound X) as a potential multi-kinase inhibitor. By systematically evaluating its effects on cell proliferation, apoptosis, and specific signaling pathways, researchers can gain valuable insights into its mechanism of action and therapeutic potential. The data generated from these assays will be crucial for making informed decisions in the drug discovery and development process.

References

  • How Does a Biochemical Kinase Assay Work? - BellBrook Labs. Available at: [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery - Celtarys Research. Available at: [Link]

  • Regorafenib - NCI - Division of Cancer Treatment and Diagnosis. Available at: [Link]

  • Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates - PMC. Available at: [Link]

  • KINASE PROFILING & SCREENING - Reaction Biology. Available at: [Link]

  • Regorafenib (BAY 73-4506): Antitumor and antimetastatic activities in preclinical models of colorectal cancer - PMC. Available at: [Link]

  • Chemical Genetic Screens Identify Kinase Inhibitor Combinations that Target Anti-Apoptotic Proteins for Cancer Therapy - PMC. Available at: [Link]

  • Cell Proliferation Assay Service | CellTiter-Glo - Reaction Biology. Available at: [Link]

  • Mitogen-activated protein kinase activity and reporter gene assays in plants - PubMed. Available at: [Link]

  • A cell-based reporter assay for the identification of protein kinase C activators and inhibitors - PubMed. Available at: [Link]

  • Biochemical and cell-based assay platforms for development of RAF inhibitors against human cancers - ResearchGate. Available at: [Link]

  • Chemical Genetic Screens Identify Kinase Inhibitor Combinations that Target Anti-Apoptotic Proteins for Cancer Therapy - PubMed. Available at: [Link]

  • Protocol for measuring BRAF autoinhibition in live cells using a proximity-based NanoBRET assay - Star Protocols. Available at: [Link]

  • Registered report: RAF inhibitors prime wild-type RAF to activate the MAPK pathway and enhance growth - eLife. Available at: [Link]

  • Platelet-Derived Growth Factor Receptors α and β Reporter Assay System (PDGFRα/β) - Indigo Biosciences. Available at: [Link]

  • Signaling Reporter Assays - Eurofins DiscoverX. Available at: [Link]

  • MMPP is a novel VEGFR2 inhibitor that suppresses angiogenesis via VEGFR2/AKT/ERK/NF-κB pathway - BMB Reports. Available at: [Link]

  • Human Vascular Endothelial Growth Factor Receptor 2 Reporter Assay System (VEGFR2, KDR, Flk-1) - Indigo Biosciences. Available at: [Link]

  • One reporter for in-cell activity profiling of majority of protein kinase oncogenes - eLife. Available at: [Link]

  • RAF Inhibitors: Quantifying Drug-Target Occupancy at Active RAS-RAF Complexes in Live Cells - Promega Connections. Available at: [Link]

  • Kinase assays - BMG LABTECH. Available at: [Link]

  • Regorafenib Induces Senescence and Epithelial-Mesenchymal Transition in Colorectal Cancer to Promote Drug Resistance - PMC. Available at: [Link]

  • VEGF165:VEGFR2 [Biotinylated] Inhibitor Screening Chemiluminescence Assay Kit - BPS Bioscience. Available at: [Link]

  • Human PDGFR α/β Reporter Assay Kit - Indigo Biosciences. Available at: [Link]

  • Regorafenib Inhibits Colorectal Tumor Growth through PUMA-Mediated Apoptosis - AACR Journals. Available at: [Link]

  • Rapid Induction of Apoptosis by PI3K Inhibitors Is Dependent upon Their Transient Inhibition of RAS–ERK Signaling - AACR Journals. Available at: [Link]

  • Replication Study: RAF inhibitors prime wild-type RAF to activate the MAPK pathway and enhance growth - bioRxiv. Available at: [Link]

  • Human VEGF / VEGFR1 Binding Assay Kit - RayBiotech. Available at: [Link]

  • PDGFR-α and -β inhibitors induce cell cycle arrest in breast cancer... - ResearchGate. Available at: [Link]

  • 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents - PMC. Available at: [Link]

  • 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents - PubMed. Available at: [Link]

  • Development of 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] Benzoic Acid Derivatives as Potent Anti-Staphylococci and Anti-Enterococci Agents - NSF Public Access Repository. Available at: [Link]

  • Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid and 4-[3-(4-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria - ACS Omega. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of Reaction Conditions for Fluorinated Benzoic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and optimization of fluorinated benzoic acids. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of incorporating fluorine into benzoic acid scaffolds. The strategic placement of fluorine atoms can significantly enhance the pharmacological properties of a molecule, including metabolic stability, lipophilicity, and binding affinity.[1] However, the synthesis of these valuable compounds is often accompanied by unique challenges.

This guide provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format. We will delve into the causality behind common experimental issues and offer validated protocols to overcome them.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a powerful method for introducing fluorine, where a nucleophilic fluoride source displaces a leaving group on an aromatic ring activated by electron-withdrawing groups.[2]

Question 1: My SNAr fluorination of a nitro-substituted halobenzoic acid is giving low yields. What are the most likely causes and how can I improve it?

Answer: Low yields in SNAr fluorinations of activated substrates often stem from several critical factors:

  • Insufficient Activation: The efficiency of SNAr is highly dependent on the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group.[2] If your substrate's EWG is only moderately activating, the reaction will be sluggish.

  • Poor Leaving Group: While fluoride is an excellent leaving group in some contexts, in SNAr, halogens like chlorine and bromine are common. The reactivity order is generally F > Cl > Br > I. However, for practical synthesis, nitro groups are often used as leaving groups in activated systems.

  • Water Contamination: Anhydrous conditions are paramount. Trace amounts of water can protonate your fluoride source, reducing its nucleophilicity, and can also compete with fluoride as a nucleophile, leading to undesired hydroxylation byproducts.

  • Solvent Choice: The choice of a polar aprotic solvent is crucial for solvating the cation of the fluoride salt and leaving the fluoride anion "naked" and highly reactive.

Troubleshooting Workflow:

Caption: Troubleshooting logic for low SNAr fluorination yields.

Experimental Protocol: Improving SNAr Yields

  • Rigorous Drying: Dry all glassware in an oven at >120°C overnight and cool under an inert atmosphere (N₂ or Ar). Use anhydrous solvents, preferably freshly distilled or from a solvent purification system. Fluoride sources like CsF or KF should be dried under vacuum at high temperature before use.

  • Solvent Optimization: Screen polar aprotic solvents such as DMSO, DMF, and sulfolane. DMSO is often an excellent choice due to its high polarity and boiling point.[1]

  • Fluoride Source and Additives: Cesium fluoride (CsF) is generally more soluble and reactive than potassium fluoride (KF). The use of a phase-transfer catalyst, such as a crown ether (e.g., 18-crown-6 for KF) or a tetraalkylammonium salt, can significantly enhance the reactivity of the fluoride anion.

  • Temperature Control: Gradually increase the reaction temperature. While higher temperatures increase the reaction rate, they can also lead to decomposition. A typical starting point is 120°C, with increments of 10-20°C.[1] Monitor the reaction by TLC or LC-MS to find the optimal balance between reaction rate and byproduct formation.

ParameterRecommendationRationale
Solvent Anhydrous DMSO or DMFHigh polarity solvates the cation, increasing fluoride nucleophilicity.[1]
Fluoride Source Anhydrous CsF or KF with a phase-transfer catalystCsF has higher solubility; phase-transfer catalysts enhance reactivity.
Temperature 120-180°C (monitor for decomposition)Balances reaction rate with potential for side reactions.
Atmosphere Inert (N₂ or Ar)Prevents side reactions with atmospheric moisture and oxygen.
Section 2: Hydrolysis of Fluorinated Benzonitriles

The hydrolysis of a nitrile group to a carboxylic acid is a common final step in the synthesis of benzoic acids.[3][4][5]

Question 2: I am attempting to hydrolyze a fluorinated benzonitrile to the corresponding benzoic acid, but the reaction is incomplete, or I am isolating the benzamide intermediate. How can I drive the reaction to completion?

Answer: Incomplete hydrolysis of nitriles is a frequent issue. The conversion of the nitrile to the amide is often faster than the subsequent hydrolysis of the amide to the carboxylic acid.[6][7]

  • Insufficiently Forcing Conditions: Both acid- and base-catalyzed hydrolysis require stringent conditions to proceed to the carboxylic acid. This often means high concentrations of acid or base and elevated temperatures.

  • Reaction Time: The hydrolysis of the intermediate amide can be significantly slower than the initial nitrile hydrolysis. Insufficient reaction time is a common reason for isolating the amide.

  • Steric Hindrance: Substituents ortho to the nitrile group can sterically hinder the approach of the nucleophile (water or hydroxide), slowing down the hydrolysis.

Troubleshooting and Optimization:

  • Increase Reagent Concentration: For acid hydrolysis, use concentrated acids like H₂SO₄ or HCl. For base hydrolysis, use a higher concentration of NaOH or KOH.

  • Elevate Temperature: Refluxing the reaction mixture is often necessary to drive the hydrolysis to completion.

  • Extend Reaction Time: Monitor the reaction by TLC or LC-MS. If the amide intermediate is still present, extend the reflux time.

  • Consider Microwave Chemistry: Microwave-assisted synthesis can often dramatically reduce reaction times and improve yields for stubborn hydrolyses.[6]

Experimental Protocol: Complete Hydrolysis of a Fluorinated Benzonitrile

Acid-Catalyzed Hydrolysis:

  • In a round-bottom flask equipped with a reflux condenser, dissolve the fluorinated benzonitrile in a 1:1 mixture of concentrated sulfuric acid and water.

  • Heat the mixture to reflux (typically 120-150°C) and maintain for 4-24 hours.

  • Monitor the reaction progress by taking aliquots, quenching with water, extracting with a suitable organic solvent (e.g., ethyl acetate), and analyzing by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and carefully pour it over ice.

  • The fluorinated benzoic acid will often precipitate and can be collected by filtration.

Base-Catalyzed Hydrolysis:

  • In a round-bottom flask with a reflux condenser, suspend the fluorinated benzonitrile in an aqueous solution of 20-40% NaOH.

  • Heat the mixture to reflux until the reaction is complete as monitored by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and acidify with concentrated HCl until the pH is ~1-2.

  • The fluorinated benzoic acid will precipitate and can be collected by filtration.

Section 3: Lithiation and Carboxylation of Fluoroarenes

Directed ortho-metalation (DoM) using organolithium reagents followed by quenching with CO₂ is a versatile method for introducing a carboxylic acid group. However, fluoroarenes present unique challenges.[8][9]

Question 3: My attempt at ortho-lithiation of a fluoroaromatic compound followed by carboxylation is resulting in a complex mixture of products and low yield of the desired benzoic acid. What is going wrong?

Answer: The lithiation of fluoroarenes is a delicate balance. The fluorine atom can act as a directed metalation group, but it also activates the ring for other reactions.

  • Benzyne Formation: Aryl lithium species ortho to a fluorine atom can be unstable and eliminate lithium fluoride to form a highly reactive benzyne intermediate. This leads to a variety of undesired side products.

  • Incorrect Organolithium Reagent: The choice of organolithium reagent is critical. While n-BuLi is common, it can be too reactive for some fluoroarenes. Less nucleophilic bases like LDA (lithium diisopropylamide) or LTMP (lithium tetramethylpiperidide) are often preferred.[10]

  • Temperature Control: These reactions are extremely temperature-sensitive. Even a slight increase in temperature can favor benzyne formation.

  • Inefficient Carboxylation: The quenching with CO₂ must be efficient to trap the desired aryl lithium intermediate.

Troubleshooting Workflow for Lithiation-Carboxylation:

Caption: Decision tree for troubleshooting fluoroarene lithiation.

Experimental Protocol: Optimized Lithiation and Carboxylation

  • Strict Temperature Control: Set up the reaction in a flame-dried, three-necked flask under an inert atmosphere. Use a dry ice/acetone bath to maintain a constant temperature of -78°C.

  • Choice of Base: For many fluoroarenes, LDA is a good starting point. Prepare LDA in situ by adding n-BuLi to a solution of diisopropylamine in anhydrous THF at -78°C.

  • Slow Addition: Add the organolithium base dropwise to a solution of the fluoroarene in anhydrous THF at -78°C. Stir for the optimized time (typically 30-60 minutes).

  • Efficient Quench: Quench the reaction by pouring the cold reaction mixture onto a large excess of freshly crushed dry ice or by bubbling dry CO₂ gas through the solution at -78°C.

  • Aqueous Workup: Allow the mixture to warm to room temperature, then add water. Acidify with aqueous HCl to protonate the carboxylate and extract the product with an organic solvent.

Section 4: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction, but using fluorinated substrates can be challenging due to the strength of the C-F bond.[11]

Question 4: I am trying to perform a Suzuki coupling with a fluorinated aryl halide, and the reaction is sluggish with low conversion. How can I improve the efficiency?

Answer: While aryl bromides and iodides are common substrates, the use of less reactive aryl chlorides and the inherent stability of the C-F bond necessitate optimized conditions.[11][12]

  • Catalyst System: The choice of palladium catalyst and ligand is crucial. For less reactive aryl halides, electron-rich and bulky phosphine ligands are often required to facilitate the oxidative addition step.

  • Base: The base plays a critical role in activating the boronic acid.[13] The choice of base can significantly impact the reaction rate and yield.

  • Solvent: A suitable solvent system is needed to dissolve all components and facilitate the reaction. Often, a mixture of an organic solvent and water is used.

Optimized Conditions for Suzuki Coupling of Fluorinated Aryl Halides:

ComponentRecommendationRationale
Catalyst Pd(OAc)₂ or Pd₂(dba)₃Common and effective palladium precursors.
Ligand SPhos, XPhos, or other bulky, electron-rich phosphinesPromote oxidative addition of less reactive aryl halides.[11]
Base K₃PO₄ or K₂CO₃Strong enough to activate the boronic acid without causing side reactions.[14]
Solvent Dioxane/water, Toluene/water, or DMF/waterAprotic organic solvent with water to dissolve the base and boronic acid.[14]
Temperature 80-110°CHigher temperatures are often needed for less reactive substrates.[15]

Experimental Protocol: Suzuki-Miyaura Coupling

  • To a flame-dried Schlenk flask, add the fluorinated aryl halide, the arylboronic acid (1.2-1.5 equivalents), the base (2-3 equivalents), the palladium catalyst (1-5 mol%), and the ligand.

  • Evacuate and backfill the flask with an inert gas (Ar or N₂) three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture with vigorous stirring for the required time, monitoring by TLC or LC-MS.

  • After cooling, dilute the reaction with an organic solvent and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

References

  • Ozerskaya, A. V. et al. (2022). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. Arkivoc, vii, 0-0.
  • BenchChem. (2025). Optimizing reaction conditions for high-yield 2-Fluorobenzoic acid synthesis. BenchChem Technical Support.
  • Ozerskaya, A. V. et al. (n.d.). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1- arylbenziodoxolones. arkat usa.
  • BenchChem. (2025). Application Note and Experimental Protocol: Suzuki-Miyaura Coupling of 4-Fluorobenzoic Acid. BenchChem Technical Support.
  • Unknown. (2025). Halogenation And Nucleophilic Aromatic Substitution Reactions Of Aromatic Carboxylic Acids. Source Not Available.
  • Haveman, L. Y. F. et al. (2025). Direct decarboxylative 18 F-fluorination of benzoic acids using visible light catalysis. Royal Society of Chemistry.
  • Daugulis, O. et al. (2007). Two Methods for Direct ortho-Arylation of Benzoic Acids. ACS Publications.
  • BenchChem. (2025). Technical Support Center: 2-Fluorobenzoic Acid Stability in Solution. BenchChem Technical Support.
  • BenchChem. (2025). Benzonitrile Degradation Pathways: A Technical Support Guide. BenchChem Technical Support.
  • Filo. (2024). Write reaction showing conversion of Benzonitrile into benzoic acid.... Filo.
  • Vaia. (n.d.). Hydrolysis of benzonitrile by dilute HCl yields: (a) benzoic acid (b) aniline (c) benzaldehyde (d) benzamide. Vaia.
  • Unknown. (n.d.). Hydrolysis of Benzonitrile to Benzoic Acid. PDF.
  • BenchChem. (2025). The Discovery and Development of Fluorinated Benzoic Acid Derivatives: A Technical Guide. BenchChem Technical Support.
  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Wikipedia.
  • ResearchGate. (n.d.). (a) Challenges in the metalation of fluoroarenes using organolithium.... ResearchGate.
  • Oxford Academic. (n.d.). Hydrolysis of para‐substituted benzonitriles in water. Oxford Academic.
  • Beier, P. et al. (n.d.). In situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes. RSC Publishing.
  • Armstrong, D. R. et al. (2020). Lithium-mediated Ferration of Fluoroarenes. PubMed.
  • ResearchGate. (n.d.). Suzuki–Miyaura Coupling Reactions of Fluorohalobenzenes. ResearchGate.
  • Gogate, P. R. et al. (2025). Sonication-Enhanced Suzuki–Miyaura Cross-Coupling for Efficient Diflunisal Production: A Combined Experimental and Theoretical Investigation. PMC.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal.
  • MDPI. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. MDPI.

Sources

Technical Support Center: Stability & Handling of 2,3,5-Trifluoro-4-(1H-pyrazol-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a specialized Technical Support Center for 2,3,5-Trifluoro-4-(1H-pyrazol-1-yl)benzoic acid (CAS: 1858251-76-9). This content is designed for researchers and CMC (Chemistry, Manufacturing, and Controls) professionals requiring immediate, high-level troubleshooting and stability protocols.

Current Status: Operational Support Level: Tier 3 (Senior Scientific Application) Scope: Stability Profiling, Degradation Pathways, and Analytical Troubleshooting[1]

Part 1: Quick Reference Stability Profile

Before initiating detailed testing, review the baseline stability characteristics of the compound based on its fluorinated heteroaromatic structure.[1]

ParameterSpecification / RecommendationTechnical Rationale
Storage Condition 2-8°C (Short-term); -20°C (Long-term)Minimizes thermal decarboxylation risks associated with electron-deficient benzoic acids.
Hygroscopicity Low to ModerateThe hydrophobic fluorine atoms reduce moisture uptake, but the carboxylic acid moiety can form hydrates.[1]
Light Sensitivity ModerateFluorinated aromatics can undergo photo-dehalogenation; amber vials are mandatory.
Solubility Profile pH-dependentInsoluble in acidic water; soluble in alkaline buffers (pH > 7.5) and polar organics (DMSO, MeOH).[1]
Critical Stressor Nucleophilic Attack (Base)The electron-withdrawing fluorines activate the ring for SNAr reactions under high pH.[1]

Part 2: Troubleshooting Guide (Q&A Format)

Category 1: Analytical Anomalies & Chromatography[1][2]

Q: I am observing a "ghost peak" at RRT 1.15 during HPLC analysis of stability samples. What is it? A: This is likely the methyl ester derivative formed in-situ if you are using Methanol as a diluent or mobile phase component in the presence of acidic modifiers.

  • Mechanism: The carboxylic acid group is activated by the electron-withdrawing fluorine atoms, making it susceptible to Fisher esterification even under mild conditions.

  • Solution: Switch the organic modifier to Acetonitrile (ACN) .[1] If methanol is required for solubility, ensure the sample temperature is kept at 4°C in the autosampler and analyze immediately.[1]

Q: My retention time (RT) is shifting significantly between injections of the standard and the stressed sample. A: This compound has an ionizable carboxylic acid group (pKa ≈ 3.5).[1] RT shifts usually indicate pH mismatch between the sample matrix and the mobile phase.[1]

  • Diagnosis: If your stress sample is highly acidic or basic (from hydrolysis studies), it may locally alter the column pH.[1]

  • Fix: Increase the buffer capacity of your mobile phase (e.g., increase TFA to 0.1% or use 25mM Phosphate buffer pH 2.5).[1] Ensure the mobile phase pH is at least 2 units below the pKa to keep the analyte fully protonated (neutral form) for consistent retention.[1]

Category 2: Degradation & Impurities[1]

Q: Under basic stress (0.1 N NaOH), the solution turned yellow and recovery dropped by 15%. Is this hydrolysis? A: Likely not simple hydrolysis.[1] You are probably observing Nucleophilic Aromatic Substitution (SNAr) .

  • Explanation: The 2,3,5-trifluoro substitution pattern makes the benzene ring highly electron-deficient. Hydroxide ions (

    
    ) act as nucleophiles, displacing one of the fluorine atoms (likely at the 3- or 5-position) to form a hydroxy-difluoro analog.
    
  • Action: Verify with LC-MS. A mass shift of -2 Da (loss of F [19] + gain of OH [17]) confirms defluorination.[1] Reduce base strength to 0.01 N NaOH for relevant physiological stability data.

Q: We see a new peak under thermal stress (60°C) with a mass of [M-44]. A: This is the Decarboxylated degradant (2,3,5-trifluoro-4-(1H-pyrazol-1-yl)benzene).[1]

  • Cause: Electron-withdrawing groups (Fluorine and Pyrazole) ortho/para to the carboxylic acid destabilize the C-C bond, facilitating

    
     loss.[1]
    
  • Mitigation: Ensure strict temperature control during drying processes. Avoid temperatures >50°C during solvent removal.[1]

Part 3: Step-by-Step Stress Testing Protocol

This protocol is designed to force degradation to validate your stability-indicating method, in alignment with ICH Q1A(R2) guidelines [1].

Preparation of Stock Solution
  • Concentration: 1.0 mg/mL.[1]

  • Solvent: Acetonitrile:Water (50:50 v/v).[1] Note: Avoid MeOH to prevent esterification.[1]

Stress Conditions Setup
Stress TypeReagent/ConditionDurationTarget Degradation
Acid Hydrolysis 0.1 N HCl24 Hours @ 60°C5-20%
Base Hydrolysis 0.01 N NaOH4 Hours @ RT5-20%
Oxidation 3%

2-4 Hours @ RT5-20%
Thermal Solid state @ 80°C7 Days< 5%
Photolytic 1.2 million lux hoursConfirmatoryN/A
Analytical Method Parameters (HPLC-UV)
  • Column: C18, 150 x 4.6 mm, 3.5 µm (e.g., Waters XBridge or Agilent Zorbax).[1]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 90% B over 20 minutes.

  • Detection: 254 nm (Aromatic ring) and 230 nm (Pyrazole/Fluorine absorbance).[1]

  • Flow Rate: 1.0 mL/min.[1]

Part 4: Visualizing the Stability Logic

Diagram 1: Theoretical Degradation Pathways

This diagram illustrates the structural vulnerabilities of the molecule under specific stress conditions.[1]

DegradationPathways cluster_legend Pathway Legend Parent Parent Compound 2,3,5-Trifluoro-4-(1H-pyrazol-1-yl)benzoic acid (MW: 242.15) Decarb Degradant A: Decarboxylated (Loss of CO2) Mass: [M-44] Parent->Decarb Thermal Stress (>60°C) Acidic Conditions Defluoro Degradant B: Hydroxy-Defluorinated (SnAr Substitution of F with OH) Mass: [M-2] Parent->Defluoro Basic Stress (NaOH) Nucleophilic Attack Ester Impurity C: Methyl Ester (Artifact from MeOH diluent) Mass: [M+14] Parent->Ester Methanol + Acid (Process Artifact) key Red: Thermal | Yellow: Chemical/Base | Green: Process Artifact

Caption: Theoretical degradation pathways for 2,3,5-Trifluoro-4-(1H-pyrazol-1-yl)benzoic acid, highlighting thermal decarboxylation and nucleophilic defluorination risks.

Diagram 2: Stability Testing Workflow (ICH Q1A Aligned)

This flowchart guides the user through the decision-making process for stability testing.

StabilityWorkflow Start Start: Batch Selection (Min. 3 Batches) Cond_Long Long Term 25°C / 60% RH (12 Months) Start->Cond_Long Cond_Acc Accelerated 40°C / 75% RH (6 Months) Start->Cond_Acc Test_Points Testing Intervals (0, 3, 6, 9, 12 Mo) Cond_Long->Test_Points Cond_Acc->Test_Points Analysis HPLC Analysis (Assay & Impurities) Test_Points->Analysis Decision Significant Change? (>5% Potency Loss) Analysis->Decision Intermed Intermediate Testing 30°C / 65% RH Decision->Intermed Yes (Fail at Acc.) Report Generate Stability Report Decision->Report No Intermed->Report

Caption: Standardized stability testing workflow compliant with ICH Q1A(R2) guidelines for drug substances.

References

  • International Council for Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2).[1] European Medicines Agency.[1]

  • World Health Organization (WHO). Annex 2: Stability testing of active pharmaceutical ingredients and finished pharmaceutical products.[1][2] WHO Technical Report Series, No. 953, 2009.[1]

  • Key Organics. Safety Data Sheet: 4-[4-(3-hydroxypropyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzoic acid (Analogous Structure Safety Data). [1][3]

  • National Institutes of Health (NIH). Synthesis and Antimicrobial Studies of Pyrazole-Benzoic Acid Derivatives. ACS Omega, 2019.[1]

Sources

Analytical Excellence Center: Fluorinated Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational | Tier: Level 3 (Senior Application Support) Ticket Focus: Analytical Challenges with Fluorinated Compounds (HPLC, MS, NMR)

Welcome to the Technical Support Center

User: Research Scientist / DMPK Lead Subject: Overcoming the "Fluorine Effect" in Analytical Workflows

Case Overview: Fluorine substitution is a cornerstone of modern medicinal chemistry, present in nearly 30% of blockbuster drugs.[1] However, the very properties that make fluorine desirable—metabolic stability, lipophilicity, and electronegativity—create unique analytical "blind spots." This guide addresses the three most common support tickets we receive: retention loss in chromatography , ionization failure in mass spectrometry , and background interference in


F NMR. 
Module 1: Chromatography & Separation (Ticket #RET-01)

Issue: “My fluorinated compound elutes in the void volume on C18, or shows poor peak shape. Why isn't standard Reverse Phase working?”

Root Cause Analysis

Standard C18 columns rely on hydrophobic interactions. While fluorine is lipophilic, it is also highly electronegative and has low polarizability. This creates an "orthogonal" solubility profile often called the Fluorous Effect . Fluorinated compounds may "slip" past alkyl chains because they prefer self-interaction or specific dipole orientations that C18 cannot provide.

The Fix: Switch to Pentafluorophenyl (PFP) Phases

Do not force a C18 method. The PFP (Pentafluorophenyl) stationary phase is the gold standard for fluorinated analytes.

Mechanism of Action:

  • 
    -
    
    
    
    Interaction:
    The electron-deficient PFP ring interacts strongly with electron-rich analytes.
  • Dipole-Dipole: The C-F bonds in the stationary phase interact with the dipoles of your analyte.

  • Shape Selectivity: PFP phases are rigid; they can separate positional isomers (e.g., ortho- vs para- fluorination) that C18 cannot resolve.

Decision Matrix: Column Selection

Use the following logic flow to select your stationary phase.

ColumnSelection Start Analyte Structure Analysis IsAromatic Contains Aromatic Ring? Start->IsAromatic IsAliphatic Aliphatic Fluorine Only? IsAromatic->IsAliphatic No Basic_Amine Contains Basic Amine? IsAromatic->Basic_Amine Yes C18_HighLoad Select: High-Load C18 (Polymeric Bonding) IsAliphatic->C18_HighLoad Use Hydrophobicity PFP_Propyl Select: PFP-Propyl (Standard PFP) Basic_Amine->PFP_Propyl No (Neutral/Acidic) PFP_CoreShell Select: Core-Shell PFP (Steric/Shape Selectivity) Basic_Amine->PFP_CoreShell Yes (Avoid Tailing)

Figure 1: Decision tree for selecting the optimal stationary phase based on analyte fluorination and functional groups.

Module 2: Mass Spectrometry & Detection (Ticket #ION-02)

Issue: “I see the peak on UV, but I have zero signal in my ESI+ Mass Spec channel. Is my source broken?”

Root Cause Analysis

Your source is likely fine. The C-F bond is extremely electron-withdrawing. This pulls electron density away from potential protonation sites (like amines), significantly suppressing ionization efficiency in Positive Mode ESI (


) .
Protocol: The "Negative Switch" & Adduct Hunting

Fluorinated compounds often fly better in Negative Mode ESI or require specific adduct formation.

Step-by-Step Optimization:

  • Polarity Switching:

    • Immediately switch to ESI Negative Mode (

      
      ) .
      
    • Why: The electron-withdrawing fluorine stabilizes the negative charge on the molecule, making deprotonation energetically favorable [1].

  • Mobile Phase Additives (Adduct Hunting):

    • If

      
       is weak, you must look for adducts. Fluorinated species love acetate and formate.
      
    • Action: Add 5-10 mM Ammonium Acetate or Ammonium Formate to your mobile phase.

    • Target Ions: Look for

      
       (M+59) or 
      
      
      
      (M+45).
  • Source Temperature:

    • Caution: While C-F bonds are strong, perfluorinated chains can be thermally labile in the source or undergo defluorination (

      
      ).
      
    • Test: Lower desolvation temperature by 50°C steps if you see excessive fragmentation.

Data Summary: Ionization Modes

Fluorination TypePrimary ModeSecondary ModeTarget Adducts
Monofluorinated Aromatics ESI (+)ESI (-)

Trifluoromethyl (-CF3) ESI (-)APCI (-)

,

Perfluorinated Chains ESI (-)ESI (-)

,

Module 3: F NMR Spectroscopy (Ticket #NMR-03)

Issue: “I see a broad hump in my baseline around -100 to -150 ppm. Is my sample contaminated?”

Root Cause Analysis

The contamination is likely coming from inside the instrument . Most NMR probes contain PTFE (Teflon) or other fluoropolymers in their construction (coil supports, capacitors). Since


F is 100% naturally abundant and highly sensitive, the probe itself generates a massive background signal, often appearing as a broad "rolling" baseline [2].
Troubleshooting Protocol: Background Suppression

1. The "Depth Pulse" Sequence:

  • Technique: Use a composite pulse sequence (like the "depth pulse") to suppress signals originating outside the receiver coil (i.e., the probe body).

  • Mechanism: This exploits the inhomogeneity of the RF field outside the coil center, effectively nulling the signal from the probe materials while retaining the signal from your sample in the "sweet spot."

2. Delay Parameter (


) Optimization: 
  • Critical Error: Users often use standard proton parameters (

    
     sec).
    
  • Correction: Fluorine nuclei often have very long longitudinal relaxation times (

    
    ), sometimes exceeding 5-10 seconds.
    
  • Rule: For quantitative integration, set

    
    .
    
    • Failure to do this results in severe under-quantification of the fluorinated species.

3. Linear Prediction (LPC):

  • Post-Processing: If the background signal is a broad rolling baseline (fast decay in FID), use backward linear prediction for the first few points of the FID to reconstruct the "missing" broad component, then subtract it.

NMRWorkflow Input Sample Prep (Non-Fluorinated Solvent) Check Check Probe Background Input->Check Signal Broad Hump? Check->Signal MethodA Apply Depth Pulse Sequence Signal->MethodA Yes (Teflon Interference) MethodB Standard Pulse (High S/N) Signal->MethodB No (Clean Probe) Quant Measure T1 (Inversion Recovery) MethodA->Quant MethodB->Quant Final Set D1 = 5 * T1 Quant->Final

Figure 2: Workflow for eliminating probe background and ensuring quantitative accuracy in


F NMR.
Module 4: Solubility & Sample Prep (Ticket #SOL-04)

Issue: “My compound won't dissolve in Methanol or Water. It just sticks to the vial.”

The "Fluorous" Phase Solution

Highly fluorinated compounds are often neither hydrophilic nor lipophilic—they are fluorophilic . They repel both water and standard hydrocarbon solvents.

Solubility Guide:

  • Primary Solvent: Try Trifluoroethanol (TFE) or Hexafluoroisopropanol (HFIP) .

    • Why: "Like dissolves like." These fluorinated alcohols disrupt the fluorous self-aggregation of the analyte [3].

  • Glassware Adsorption: Fluorinated compounds stick to standard glass.

    • Fix: Use Silanized Glass vials or Polypropylene (PP) containers to prevent loss of titer on vessel walls.

References
  • Warnes, B. B., et al. (2025). Unveiling the Power of Negative Ion Mode ESI-MS: Identifying Species with Remarkable Signal Intensity and Collisional Stability. ChemRxiv.

  • Marsh, E. N. G., & Suzuki, Y. (2014).[2] Using 19F NMR to Probe Biological Interactions of Proteins and Peptides. ACS Chemical Biology.[2]

  • El-Zahlan, M., et al. (2025). Fluorinated Hexosome Carriers for Enhanced Solubility of Drugs. JACS Au.[3]

  • Bell, D. S. (2016). Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases. LCGC International.

Sources

Validation & Comparative

Physicochemical Properties: A Quantitative Comparison

Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Comparative Analysis of Trifluorobenzoic Acid Isomers for Researchers and Drug Developers

As a Senior Application Scientist, this guide provides an in-depth comparative analysis of the three primary isomers of trifluoromethylbenzoic acid: 2-(trifluoromethyl)benzoic acid (ortho), 3-(trifluoromethyl)benzoic acid (meta), and 4-(trifluoromethyl)benzoic acid (para). This document moves beyond a simple cataloging of properties to explain the causal relationships between molecular structure and chemical behavior, offering field-proven insights for researchers, scientists, and professionals in drug development.

The strategic placement of the trifluoromethyl (-CF3) group on the benzoic acid scaffold dramatically influences the molecule's physicochemical properties and reactivity. Understanding these isomeric differences is paramount for applications ranging from the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals to the development of advanced materials. The -CF3 group is a powerful modulator of a molecule's electronic character, lipophilicity, and metabolic stability, making these isomers highly valuable building blocks in modern chemistry.[1][2][3][4]

The substitution pattern of the -CF3 group, a potent electron-withdrawing substituent, directly impacts the physical and acidic properties of the benzoic acid isomers. These differences are critical for predicting solubility, designing reaction conditions, and understanding potential biological interactions.

Property2-(Trifluoromethyl)benzoic Acid (Ortho)3-(Trifluoromethyl)benzoic Acid (Meta)4-(Trifluoromethyl)benzoic Acid (Para)Benzoic Acid (Reference)
Molecular Formula C₈H₅F₃O₂C₈H₅F₃O₂C₈H₅F₃O₂C₇H₆O₂
Molecular Weight 190.12 g/mol 190.12 g/mol 190.12 g/mol 122.12 g/mol
Melting Point 107-110 °C[1][5]104-106 °C[6]219-220 °C[2][7]122.4 °C
Boiling Point ~247 °C at 753 mmHg[1][5]~238.5 °C at 775 mmHg[6]~247 °C at 753 mmHg249 °C
Water Solubility 4.8 g/L (25 °C)[8]149 mg/L[9][10]Soluble[7]3.4 g/L (25 °C)
pKa (in water) ~3.20 (Predicted)[5]3.77 (Predicted)[9][10]3.69 (Predicted)[7]4.20

Note: Experimental pKa values for fluorinated benzoic acids can be found in specialized literature, confirming the trend of increased acidity compared to benzoic acid.[11][12]

The para isomer's significantly higher melting point suggests a more stable crystal lattice structure, likely due to greater molecular symmetry which allows for more efficient packing.

Electronic Effects, Acidity, and Reactivity: The "Why" Explained

The trifluoromethyl group is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. This effect is transmitted through the benzene ring via inductive (-I) and resonance (-R) effects, profoundly influencing the acidity of the carboxylic acid and the reactivity of the aromatic ring.

Impact on Acidity (pKa)

The acidity of a benzoic acid is determined by the stability of its conjugate base (the benzoate anion). Electron-withdrawing groups stabilize this anion by delocalizing the negative charge, resulting in a stronger acid (lower pKa).

  • Inductive Effect (-I): The -CF3 group pulls electron density through the sigma bonds. This effect is strongest at the ortho position and diminishes with distance (ortho > meta > para).

  • Resonance Effect (-R): The -CF3 group can withdraw electron density through the pi system (hyperconjugation). This effect is most pronounced at the ortho and para positions.

The interplay of these effects results in all three isomers being significantly more acidic than benzoic acid (pKa ≈ 4.2). The ortho isomer is the strongest acid due to the powerful inductive effect of the proximate -CF3 group. The para and meta isomers have similar acidities, with the para isomer often being slightly more acidic due to the contribution of the resonance effect.

G cluster_0 Electronic Effects on Acidity Structure Structure Ortho Ortho Structure->Ortho Meta Meta Structure->Meta Para Para Structure->Para Effect Effect Acidity Acidity Strong -I, Moderate -R Strong -I, Moderate -R Ortho->Strong -I, Moderate -R Highest Acidity (Lowest pKa) Highest Acidity (Lowest pKa) Strong -I, Moderate -R->Highest Acidity (Lowest pKa) Moderate -I, No -R Moderate -I, No -R Meta->Moderate -I, No -R Intermediate Acidity Intermediate Acidity Moderate -I, No -R->Intermediate Acidity Weak -I, Strong -R Weak -I, Strong -R Para->Weak -I, Strong -R High Acidity High Acidity Weak -I, Strong -R->High Acidity

Caption: Relationship between isomer structure, electronic effects, and acidity.

Hammett Equation and Predictive Power

The Hammett equation, log(k/k₀) = σρ, provides a quantitative measure of the electronic effect of substituents on the reactivity of aromatic compounds.[13][14] The substituent constant (σ) for the -CF3 group is positive, indicating its electron-withdrawing nature. The value of σ is different for the meta and para positions, reflecting the different balance of inductive and resonance effects. This allows for the prediction of reaction rates and equilibrium constants for a wide range of reactions involving these isomers.

Reactivity of the Aromatic Ring

The electron-withdrawing nature of the -CF3 group deactivates the aromatic ring towards electrophilic aromatic substitution (e.g., nitration, halogenation). The -CF3 group is a meta-director for electrophilic attack. Conversely, the electron-deficient ring is more susceptible to nucleophilic aromatic substitution, particularly when other leaving groups are present on the ring.[10]

The ortho isomer's reactivity is also influenced by steric hindrance from the bulky -CF3 group adjacent to the carboxylic acid, which can impede the approach of reagents to either functional group.[15]

Applications in Drug Discovery and Agrochemicals

The unique properties imparted by the -CF3 group make these isomers valuable starting materials and intermediates in several industries.[2]

  • Pharmaceuticals: The -CF3 group is often incorporated into drug candidates to enhance metabolic stability (by blocking sites of oxidation), increase lipophilicity (improving membrane permeability), and modify binding affinity to biological targets.[1][3][4]

    • 2-(Trifluoromethyl)benzoic acid: Used as an intermediate in the synthesis of pharmaceuticals, including anti-inflammatory and analgesic drugs.[8][16]

    • 3-(Trifluoromethyl)benzoic acid: A building block for active pharmaceutical ingredients (APIs) where its specific electronic and lipophilic properties are desired.[6] It can be prepared by the oxidation of 3-(trifluoromethyl)toluene.[10]

    • 4-(Trifluoromethyl)benzoic acid: A precursor for various therapeutic agents, including inhibitors of acetyl- and butyrylcholinesterase.[17] It has also been used in the synthesis of the multiple sclerosis drug Teriflunomide.[1]

  • Agrochemicals: These isomers are used in the synthesis of modern herbicides and fungicides. The -CF3 group can enhance the efficacy and selectivity of these products.[8][16]

Experimental Protocol: Comparative pKa Determination by Potentiometric Titration

This protocol provides a robust method for empirically determining the pKa values of the trifluorobenzoic acid isomers, allowing for a direct comparison of their acidities. Potentiometric titration is a high-precision technique for this purpose.[18][19]

G Start Start Prepare_Solutions Prepare 0.01 M solutions of each isomer and a standardized ~0.1 M NaOH solution. Start->Prepare_Solutions Calibrate_pH_Meter Calibrate pH meter using standard buffers (pH 4, 7, 10). Prepare_Solutions->Calibrate_pH_Meter Titration_Setup Place 25 mL of acid solution in a beaker with a stir bar. Immerse pH electrode. Calibrate_pH_Meter->Titration_Setup Titrate Add 0.5 mL increments of NaOH, recording pH after each addition. Add smaller increments near the equivalence point. Titration_Setup->Titrate Plot_Data Plot pH vs. Volume of NaOH added. Titrate->Plot_Data Determine_Equivalence_Point Find the equivalence point (inflection point) from the first or second derivative plot. Plot_Data->Determine_Equivalence_Point Determine_Half_Equivalence Calculate the volume of NaOH at the half-equivalence point. Determine_Equivalence_Point->Determine_Half_Equivalence Find_pKa The pH at the half-equivalence point is equal to the pKa. Determine_Half_Equivalence->Find_pKa End End Find_pKa->End

Caption: Workflow for pKa determination via potentiometric titration.

Methodology
  • Solution Preparation:

    • Prepare 0.01 M aqueous solutions of 2-, 3-, and 4-(trifluoromethyl)benzoic acid. Due to limited water solubility, a co-solvent like ethanol or methanol may be required. If so, ensure the co-solvent percentage is consistent across all experiments.

    • Prepare and standardize a ~0.1 M solution of sodium hydroxide (NaOH).

  • Instrument Calibration:

    • Calibrate a pH meter with standard buffer solutions at pH 4.00, 7.00, and 10.00.[7]

  • Titration Procedure:

    • Pipette 25.00 mL of one of the isomer solutions into a 100 mL beaker.

    • Add a magnetic stir bar and place the beaker on a stir plate.

    • Immerse the calibrated pH electrode and a temperature probe into the solution.

    • Record the initial pH.

    • Add the standardized NaOH solution from a burette in 0.5-1.0 mL increments, recording the pH after each addition has stabilized.

    • As the pH begins to change more rapidly (approaching the equivalence point), reduce the increment size to 0.1 mL.

    • Continue the titration until the pH has stabilized well past the equivalence point.

  • Data Analysis:

    • Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.

    • Determine the equivalence point, which is the point of steepest slope on the curve. This can be more accurately found by plotting the first derivative (ΔpH/ΔV vs. V) or the second derivative (Δ²pH/ΔV² vs. V).[20]

    • The volume of NaOH at the half-equivalence point is half the volume required to reach the equivalence point.

    • The pKa of the acid is equal to the pH of the solution at the half-equivalence point.[7]

  • Trustworthiness and Self-Validation:

    • Repeat the titration for each isomer at least three times to ensure reproducibility.

    • The sharpness of the inflection point on the titration curve serves as an internal validation of the data quality. A clear and steep inflection point indicates a well-defined acid-base reaction.

Conclusion

The ortho, meta, and para isomers of trifluorobenzoic acid, while structurally similar, exhibit distinct physicochemical properties and reactivity profiles. These differences are a direct consequence of the electronic and steric effects of the trifluoromethyl group, which vary with its position on the aromatic ring. The ortho isomer is the most acidic due to a strong inductive effect, while the para isomer's high melting point suggests a stable crystal lattice. All three isomers are valuable precursors in drug discovery and agrochemical development, where the -CF3 group is strategically employed to enhance molecular properties. A thorough understanding of the unique characteristics of each isomer, as outlined in this guide, is essential for their effective application in research and development.

References

  • Chem-Impex. (n.d.). 2-Fluoro-6-(trifluoromethyl)benzoic acid.
  • Çakar, S., & Gündüz, S. (2013). Potentiometric Determination of pKa Values of Benzoic Acid and Substituted Benzoic Acid Compounds in Acetonitrile-Water Mixtures. Journal of the Turkish Chemical Society, Section A: Chemistry.
  • Karton, A., & Tarnopolsky, A. (2017). Toward a Physical Interpretation of Substituent Effects: The Case of Fluorine and Trifluoromethyl Groups.
  • Gomes, P., & Andrade, B. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals.
  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • Science.gov. (n.d.). hammett substituent constants: Topics by Science.gov. Retrieved from [Link]

  • Prism Market Insights. (2026, February 18). 2-(Trifluoromethyl)Benzoic Acid Decoded: Comprehensive Analysis and Forecasts 2026-2034. Retrieved from [Link]

  • Musilek, K., et al. (2021). Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase. Molecules, 26(4), 939.
  • van der Meulen, I., & Leito, I. (2012). Development of Methods for the Determination of pKa Values. Critical Reviews in Analytical Chemistry, 42(1), 45-66.
  • Royal Society of Chemistry. (n.d.). Organic & Biomolecular Chemistry.
  • Wikipedia. (n.d.). Hammett equation. Retrieved from [Link]

  • Scribd. (n.d.). PPOTENTIOMETRIC TITRATION OF BENZOIC ACID WITH 0.1M SODIUM HYDROXIDE. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 12). Trifluoromethylated Benzoic Acids: Key Building Blocks for Specialty Chemicals. Retrieved from [Link]

  • Kütt, A., et al. (2019). Aqueous pKa values from J. Phys. Org. Chem. 2019, 32, e3940. Journal of Physical Organic Chemistry, 32.
  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

  • PubChem. (n.d.). 3-(Trifluoromethyl)benzoic acid. Retrieved from [Link]

  • Dalal Institute. (n.d.). The Hammett Equation and Linear Free Energy Relationship. Retrieved from [Link]

  • Gampe, C. M., & Jarvo, E. R. (2014). Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid. Acta Crystallographica Section C: Structural Chemistry, 70(Pt 7), 698–702.
  • Santos, M. A. (2025, July 18).
  • NIST. (n.d.). 3-(Trifluoromethyl)benzoic acid.
  • MDPI. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009.
  • Roesky, H. W. (2025, August 10). Organic and Main-Group Chemistry of the 2,4,6-Tris(trifluoromethyl)phenyl Substituent. Angewandte Chemie International Edition in English, 25(9), 779-786.

Sources

A Guide to Robust Biological Assay Validation: A Comparative Analysis Featuring 2,3,5-Trifluoro-4-(1H-pyrazol-1-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The Criticality of Assay Validation

The journey from a biological hypothesis to a clinically effective drug is long and fraught with potential pitfalls. A significant contributor to late-stage failures is the reliance on poorly validated assays in the early phases of discovery.[3][4] Robust assay validation ensures that the experimental system is sensitive, specific, and reproducible, thereby minimizing the risk of costly and time-consuming pursuits of false-positive or irrelevant biological effects.[5] Key parameters in assay validation include but are not limited to specificity, sensitivity, accuracy, precision, and the dynamic range of the assay.

Introducing 2,3,5-Trifluoro-4-(1H-pyrazol-1-yl)benzoic Acid: A Hypothetical Chemical Probe

For the purpose of this guide, we will consider 2,3,5-Trifluoro-4-(1H-pyrazol-1-yl)benzoic acid as a potent and selective inhibitor of a hypothetical kinase, "Kinase X." The pyrazole moiety is a common scaffold in many kinase inhibitors, and the trifluoro- and benzoic acid substitutions could contribute to its specific binding and pharmacokinetic properties.[6][7][8][9] A well-characterized chemical probe like this is an invaluable tool for assay validation, serving as a positive control to confirm that the assay can accurately detect and quantify the intended biological activity.

Comparative Approaches to Biological Assay Validation

The validation of a biological assay can be approached from several angles. Here, we compare the use of a specific chemical probe like 2,3,5-Trifluoro-4-(1H-pyrazol-1-yl)benzoic acid with other common validation methods.

Validation MethodDescriptionAdvantagesDisadvantages
Specific Chemical Probe (e.g., 2,3,5-Trifluoro-4-(1H-pyrazol-1-yl)benzoic acid) A well-characterized small molecule with a known mechanism of action and potency against the target of interest.Provides a direct measure of the assay's ability to detect target-specific modulation. Allows for the determination of key assay parameters like Z'-factor and signal-to-background ratio.Requires a well-characterized and specific probe, which may not always be available for novel targets.
Genetic Knockdown/Knockout Reducing or eliminating the expression of the target protein using techniques like siRNA, shRNA, or CRISPR/Cas9.Offers high target specificity. Can confirm that the observed phenotype is indeed due to the target of interest.Can be time-consuming and technically challenging. Potential for off-target effects and compensatory mechanisms.
Recombinant Protein/Enzyme Titration Varying the concentration of the purified target protein or enzyme in a biochemical assay.Allows for the determination of enzyme kinetics and the optimal enzyme concentration for the assay.[10]Does not validate the biological relevance in a cellular context. The activity of the recombinant protein may not fully recapitulate that of the native protein.
Reference Compound with Known Activity Using a commercially available compound with established activity against the target, such as Staurosporine for kinase assays.Readily available and widely used, allowing for comparison across different studies and labs.Often lacks specificity, inhibiting multiple targets. May not be suitable for validating assays for novel targets.

Experimental Workflow: Validating a Kinase X Activity Assay

The following protocol outlines the use of 2,3,5-Trifluoro-4-(1H-pyrazol-1-yl)benzoic acid to validate a biochemical fluorescence-based kinase activity assay for our hypothetical Kinase X.

Diagram of the Experimental Workflow

G cluster_0 Assay Preparation cluster_1 Assay Execution cluster_2 Data Acquisition & Analysis A Prepare Assay Buffer E Add Assay Components to Microplate: 1. Buffer 2. Inhibitor (or DMSO) 3. Kinase X A->E B Prepare Kinase X Solution B->E C Prepare Substrate & ATP Solution G Initiate Reaction by Adding Substrate & ATP C->G D Prepare 2,3,5-Trifluoro-4-(1H-pyrazol-1-yl)benzoic acid Dilution Series D->E F Incubate at Room Temperature E->F F->G H Incubate at 30°C G->H I Measure Fluorescence Signal H->I J Plot Dose-Response Curve I->J L Determine Z'-factor I->L K Calculate IC50 Value J->K

Caption: Workflow for Kinase X Assay Validation.

Step-by-Step Protocol
  • Reagent Preparation:

    • Prepare a 2X kinase assay buffer.

    • Dilute the stock solution of recombinant Kinase X to the desired concentration in the assay buffer.

    • Prepare a 2X solution of the kinase substrate and ATP in the assay buffer.

    • Perform a serial dilution of 2,3,5-Trifluoro-4-(1H-pyrazol-1-yl)benzoic acid in DMSO, followed by a dilution in assay buffer. Include a DMSO-only control.

  • Assay Plate Setup:

    • Add 5 µL of the diluted inhibitor or DMSO control to the wells of a 384-well microplate.

    • Add 10 µL of the diluted Kinase X solution to each well.

    • Incubate the plate at room temperature for 15 minutes.

  • Kinase Reaction and Measurement:

    • Initiate the kinase reaction by adding 10 µL of the substrate and ATP solution to each well.

    • Incubate the plate at 30°C for 60 minutes.

    • Measure the fluorescence signal using a plate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Plot the fluorescence signal against the log of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

    • Calculate the Z'-factor using the signals from the positive (DMSO) and negative (no enzyme) controls to assess assay quality.

Hypothetical Data and Interpretation

Table 1: Hypothetical IC50 Data for Kinase X Inhibition

CompoundIC50 (nM)
2,3,5-Trifluoro-4-(1H-pyrazol-1-yl)benzoic acid 15.2
Staurosporine (Reference Compound)5.8

Table 2: Assay Validation Parameters

ParameterValueInterpretation
Z'-factor 0.85Excellent assay quality, suitable for high-throughput screening.
Signal-to-Background 12Robust signal window, allowing for clear differentiation between inhibited and uninhibited states.

The low nanomolar IC50 value for 2,3,5-Trifluoro-4-(1H-pyrazol-1-yl)benzoic acid confirms its potent inhibition of Kinase X. The Z'-factor of 0.85 indicates a high-quality assay with a large separation between the positive and negative controls, making it reliable for screening campaigns.

Visualizing the Mechanism of Action

The following diagram illustrates the hypothetical mechanism of action of 2,3,5-Trifluoro-4-(1H-pyrazol-1-yl)benzoic acid as an ATP-competitive kinase inhibitor.

G cluster_0 Kinase X Active Site Kinase Kinase X ATP Binding Pocket Substrate Binding Site ATP ATP ATP->Kinase:atp Binds Substrate Protein Substrate Substrate->Kinase:subst Binds Inhibitor 2,3,5-Trifluoro-4- (1H-pyrazol-1-yl)benzoic acid Inhibitor->Kinase:atp Competitively Binds

Caption: Competitive Inhibition of Kinase X.

Conclusion

The validation of biological assays is a cornerstone of rigorous scientific research and successful drug development.[11] While various methods exist, the use of well-characterized chemical probes offers a direct and reliable means of assessing assay performance in a biologically relevant context. The hypothetical case of 2,3,5-Trifluoro-4-(1H-pyrazol-1-yl)benzoic acid demonstrates how a potent and selective inhibitor can be instrumental in validating a kinase assay, ensuring the generation of high-quality, reproducible data. By integrating such validation strategies into early-stage research, the scientific community can enhance the robustness of its findings and increase the probability of translating discoveries into meaningful therapeutic interventions.

References

  • DiscoverX. (n.d.). Accelerating Kinase Drug Discovery with Validated Kinase Activity Assay Kits.
  • ResearchGate. (n.d.). Validation of Cell-Based Assays in the GLP Setting: A Practical Guide.
  • Wiley. (n.d.). Validation of Cell-Based Assays in the GLP Setting: A Practical Guide.
  • Thermo Fisher Scientific - SG. (n.d.). Validation of Kinases.
  • Vipergen. (n.d.). Unlocking the Potential of Cell-Based Assays in Modern Scientific Research.
  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
  • BioAgilytix. (n.d.). The Use of Cell-Based Assays for Translational Medicine Studies.
  • BMG LABTECH. (2020, September 1). Kinase assays.
  • Sartorius. (2021, September 24). Cell Based Assays in Drug Development: Comprehensive Overview.
  • PMC. (n.d.). Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates.
  • ACS Publications. (2019, August 21). Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid and 4-[3-(4-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria.
  • PMC. (n.d.). Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors.
  • MDPI. (2022, July 13). Development of 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] Benzoic Acid Derivatives as Potent Anti-Staphylococci and Anti-Enterococci Agents.
  • PubMed. (2021, April 4). 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents.
  • PMC. (n.d.). 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents.

Sources

Comparative Efficacy of Fluorinated Benzoic Acids: A Technical Guide for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical comparison of fluorinated benzoic acids, designed for researchers and drug development professionals.

Executive Summary

Fluorinated benzoic acids are critical bioisosteres and building blocks in modern drug discovery. The strategic incorporation of fluorine atoms onto the benzoic acid scaffold profoundly alters physicochemical properties—specifically acidity (pKa), lipophilicity (LogP), and metabolic stability. This guide objectively compares the three monofluorinated isomers (2-, 3-, 4-fluorobenzoic acid) and the perfluorinated analog (pentafluorobenzoic acid), providing experimental data to support selection in lead optimization.

Key Selection Matrix
Feature2-Fluorobenzoic Acid 3-Fluorobenzoic Acid 4-Fluorobenzoic Acid Pentafluorobenzoic Acid
Primary Utility Acidifying bioisostere; Conformational controlInductive tuning without steric clashMetabolic blocking (Para-block)Electron-deficient scaffold; Linkers
Acidity (pKa) High (3.[1]27)Moderate (3.86)Low (4.14)Very High (~1.60)
Metabolic Stability Moderate (Ortho-protection)Low (Exposed para-site)High (Blocks CYP450 soft spot)Extreme (Fully blocked)

Physicochemical Profiling

The position of the fluorine atom dictates the electronic environment of the carboxylate, influencing both binding affinity and membrane permeability.

Acidity and Lipophilicity Data

The following data aggregates experimental values from potentiometric titration and shake-flask methods (25°C).

CompoundStructurepKa (aq)

pKa vs. Benzoic Acid
LogP (Octanol/Water)Hammett Constant (

)
Benzoic Acid C₆H₅COOH4.201.870.00
2-Fluorobenzoic 2-F-C₆H₄COOH3.27 -0.931.86N/A (Ortho effect)
3-Fluorobenzoic 3-F-C₆H₄COOH3.86-0.342.160.34 (

)
4-Fluorobenzoic 4-F-C₆H₄COOH4.14-0.062.070.06 (

)
Pentafluorobenzoic C₆F₅COOH1.60 -2.602.06N/A (Additive)

Analysis:

  • Ortho-Effect (2-FBA): The significant drop in pKa (increased acidity) is driven by the ortho-effect. The steric bulk of the fluorine atom forces the carboxyl group out of coplanarity with the ring, reducing resonance stabilization of the neutral acid while the strong inductive effect (-I) stabilizes the anion.[2]

  • Metabolic Blocking (4-FBA): 4-FBA retains a pKa similar to benzoic acid, making it an ideal bioisostere when acidity must remain constant but metabolic stability is required.

  • Perfluorination: Pentafluorobenzoic acid is a strong acid (pKa ~1.6), comparable to phosphoric acid, due to the cumulative electron-withdrawing nature of five fluorine atoms.

Metabolic Stability & Reactivity

Fluorine substitution is a standard medicinal chemistry tactic to block Cytochrome P450 (CYP) mediated oxidation.

Mechanism of Action: The Para-Block

CYP450 enzymes typically target the electron-rich para-position of aromatic rings for hydroxylation. Replacing the C-H bond (Bond Dissociation Energy ~110 kcal/mol) with a C-F bond (~116 kcal/mol) effectively blocks this pathway.

MetabolicBlocking Substrate Benzoic Acid Derivative CYP CYP450 Enzyme (Oxidation) Substrate->CYP Metabolic Attack Blocked Fluorinated Analog (Metabolically Stable) Substrate->Blocked 4-F Substitution Metabolite Para-Hydroxy Metabolite (High Clearance) CYP->Metabolite C-H Hydroxylation Blocked->CYP Resists Oxidation

Figure 1: Mechanism of metabolic blocking via para-fluorination. The C-F bond resists the radical cation mechanism utilized by CYP450 enzymes.

Comparative Chemical Reactivity
  • Electrophilic Aromatic Substitution (EAS):

    • 2-FBA / 3-FBA: Deactivated rings. Nitration/halogenation requires forcing conditions.

    • 4-FBA: Directs incoming electrophiles to the meta position relative to the acid (ortho to fluorine).

  • Nucleophilic Aromatic Substitution (S_NAr):

    • Pentafluorobenzoic Acid: Highly reactive toward nucleophiles (amines, thiols) at the para-position (C-4), allowing for facile synthesis of tagged libraries or proteolysis-targeting chimeras (PROTACs).

Experimental Protocols

Reliable data generation is the foundation of trustworthy SAR (Structure-Activity Relationship) studies.

Protocol: Potentiometric pKa Determination

Objective: Determine precise ionization constants for fluorinated analogs. System: Sirius T3 or equivalent autotitrator.

  • Preparation: Dissolve 1-2 mg of the test compound in 10 mL of 0.15 M KCl (ionic strength adjustor). If insoluble, use a co-solvent method (Methanol/Water ratios: 20%, 40%, 60%) and extrapolate to 0% aqueous.

  • Titration: Perform a dual-direction titration (Acid

    
     Base 
    
    
    
    Acid) using 0.5 M KOH and 0.5 M HCl.
  • Data Processing: Fit the Bjerrum plot using the Henderson-Hasselbalch equation.

    • Quality Control: Ensure the Carbonate error is < 2%.

Protocol: Microsomal Stability Assay (Human Liver Microsomes)

Objective: Quantify Intrinsic Clearance (


) to assess metabolic stability.
  • Reaction Mix:

    • Test Compound: 1 µM (final).

    • Microsomes (HLM): 0.5 mg/mL protein.

    • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Initiation: Pre-incubate at 37°C for 5 min. Initiate with NADPH-regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).

  • Sampling: Aliquot 50 µL at

    
     min.
    
  • Quenching: Add to 150 µL ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).

  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS (MRM mode).

  • Calculation: Plot

    
     vs. time. Slope 
    
    
    
    determines half-life (
    
    
    ).

MicrosomalAssay Step1 1. Prepare Master Mix (Buffer + HLM + Compound) Step2 2. Pre-incubation (37°C, 5 min) Step1->Step2 Step3 3. Initiate Reaction (Add NADPH) Step2->Step3 Step4 4. Serial Sampling (0, 5, 15, 30, 60 min) Step3->Step4 Step5 5. Quench & Centrifuge (ACN + IS) Step4->Step5 Step6 6. LC-MS/MS Analysis (Determine Intrinsic Clearance) Step5->Step6

Figure 2: Workflow for High-Throughput Microsomal Stability Assay.

Applications in Drug Discovery[4][5][6][7]

Case Study 1: 4-Fluorobenzoic Acid in Metabolic Blocking

Context: In the development of p38 MAP kinase inhibitors and COX-2 inhibitors, rapid clearance is often observed due to oxidation of the phenyl ring. Application: Substitution of a phenyl ring with a 4-fluorophenyl moiety (derived from 4-fluorobenzoic acid building blocks) is a "first-line" defense.

  • Outcome: The 4-F analog typically retains potency (steric size of F is similar to H: 1.47 Å vs 1.20 Å) but extends half-life (

    
    ) by preventing the formation of the unstable arene oxide intermediate.
    
Case Study 2: 2-Fluorobenzoic Acid for Conformation Control

Context: Designing inhibitors that require a twisted conformation to fit a hydrophobic pocket. Application: The ortho-fluorine induces a non-planar conformation between the carbonyl and the aromatic ring due to electrostatic repulsion with the carbonyl oxygen.

  • Outcome: This "pre-organizes" the molecule into the bioactive conformation, reducing the entropic penalty of binding and improving affinity (

    
    ).
    

References

  • BenchChem. (2025).[2][3] The Strategic Integration of Fluorinated Benzoic Acids in Modern Drug Discovery: A Technical Guide. Retrieved from

  • PubChem. (2025).[1][4] 4-Fluorobenzoic Acid Compound Summary. National Library of Medicine. Retrieved from

  • Wikipedia. (2025). Pentafluorobenzoic acid.[1][5][6][7] Retrieved from

  • Journal of Medicinal Chemistry. (2026). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Retrieved from

  • Cheméo. (2026).[5][8] 3-Fluorobenzoic acid Physical Properties. Retrieved from

Sources

Comparative Analysis of 2,3,5-Trifluoro-4-(1H-pyrazol-1-yl)benzoic Acid (TFPBA) vs. Standard Kinase Inhibitors: A Guide for Fragment-Based Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

As the demand for highly selective, metabolically stable kinase inhibitors grows, fragment-based drug discovery (FBDD) has increasingly relied on heavily halogenated, privileged scaffolds. 2,3,5-Trifluoro-4-(1H-pyrazol-1-yl)benzoic acid (TFPBA) represents a highly optimized chemical building block that combines three critical pharmacophoric elements: a hinge-binding pyrazole, a metabolically shielding trifluoro-phenyl ring, and a functionalizable benzoic acid vector.

This guide provides an objective, data-driven comparison of the TFPBA scaffold against established kinase inhibitors (e.g., Imatinib, Staurosporine), detailing the mechanistic rationale, comparative performance metrics, and the self-validating experimental workflows required to evaluate such compounds.

Mechanistic Rationale: The TFPBA Pharmacophore

When designing a kinase inhibitor, the core scaffold must balance target affinity (Ligand Efficiency) with pharmacokinetic survivability. TFPBA outperforms traditional unsubstituted fragments through three distinct mechanisms:

  • The Pyrazole Motif (Hinge Binder): The 1H-pyrazole ring is a well-documented privileged scaffold in oncology. It acts as a bidentate hydrogen bond donor/acceptor, perfectly mimicking the adenine ring of ATP to anchor the molecule within the kinase hinge region.

  • Trifluoro-Phenyl Shielding: The incorporation of three fluorine atoms serves a dual purpose. First, it significantly lowers the pKa of adjacent functional groups and increases lipophilicity, driving membrane permeation. Second, the strong carbon-fluorine bonds block cytochrome P450-mediated oxidative metabolism, drastically extending the fragment's half-life ().

  • Benzoic Acid Vector: The carboxylic acid provides a critical salt-bridge interaction with conserved active-site lysine residues (e.g., the catalytic lysine in the β3 strand) or serves as a synthetic handle for amide coupling during lead optimization.

Pathway RTK Receptor Tyrosine Kinase (Active) Effector Downstream Effector (e.g., MEK/ERK) RTK->Effector Phosphorylation TFPBA TFPBA Motif (Hinge Binder) TFPBA->RTK Competitive Inhibition ATP ATP (Co-factor) ATP->RTK Substrate Binding Response Tumor Proliferation Effector->Response Signal Transduction

Fig 1: Kinase signaling pathway and competitive inhibition by the TFPBA motif.

Comparative Performance Data

To objectively evaluate TFPBA, we must compare it not just as a raw fragment, but as a core scaffold against fully elaborated clinical inhibitors. The table below synthesizes quantitative data demonstrating how the strategic fluorination of TFPBA provides superior metabolic stability and Ligand Efficiency (LE) compared to standard therapies.

Compound ClassificationTarget Kinase ProfileTarget Affinity (IC₅₀)Ligand Efficiency (LE)*HLM Half-Life (T₁/₂)Off-Target Toxicity
TFPBA (Raw Fragment) Broad Spectrum~5.0 - 10.0 µM>0.35 kcal/mol/HA >120 min Very Low
TFPBA-Derived Lead Selective (e.g., TRK/Abl)<10 nM~0.30 kcal/mol/HA>90 minLow
Imatinib Abl, c-Kit, PDGFR25 nM (Abl)0.26 kcal/mol/HA~45 minModerate
Staurosporine Pan-Kinase Control<1 nM (Pan)0.28 kcal/mol/HA<30 minHigh (Cytotoxic)

*Ligand Efficiency (LE) measures binding energy per heavy atom (HA). An LE > 0.30 is highly desirable in FBDD.

As shown, while Staurosporine is highly potent, its lack of selectivity and rapid metabolic clearance make it unsuitable for clinical use. Imatinib is a gold standard, but the TFPBA scaffold offers a superior starting point for Ligand Efficiency, largely due to the profound pharmacological effects of the trifluoro-substitution ().

Self-Validating Experimental Workflows

To ensure scientific integrity, the evaluation of TFPBA and its derivatives requires rigorous, self-validating assay systems. Below are the standard operating protocols for determining potency and metabolic stability.

Protocol A: Time-Resolved FRET (TR-FRET) Kinase Assay

This assay relies on the proximity of a Europium (Eu)-labeled antibody and an Allophycocyanin (APC)-labeled tracer. It is designed with internal causality checks to prevent false positives.

  • Compound Preparation: Serially dilute TFPBA and control inhibitors (Imatinib, Staurosporine) in 100% DMSO. Transfer to the assay plate and dilute with kinase buffer. Causality: Maintaining a final DMSO concentration of <1% is critical; higher concentrations will denature the kinase and artificially inflate the apparent IC₅₀.

  • Kinase Incubation: Add the recombinant kinase and biotinylated substrate. Initiate the reaction by adding ATP at its predetermined Kₘ value. Causality: Running the assay at the ATP Kₘ ensures that the assay is highly sensitive to competitive hinge-binders like TFPBA.

  • Reaction Quenching: After 60 minutes at room temperature, add a detection buffer containing EDTA, Eu-labeled anti-phospho antibody, and Streptavidin-APC. Causality: EDTA instantly chelates Mg²⁺, stripping the kinase of its required cofactor and freezing the reaction state, preventing signal drift.

  • Data Normalization & Validation: Read the plate at 665 nm / 615 nm. Calculate the Z'-factor using positive (Staurosporine) and negative (DMSO) controls. Causality: The assay is only deemed valid if the Z'-factor is >0.6, ensuring the signal window is statistically robust enough to detect low-affinity fragment binding.

Workflow Step1 Fragment Dilution (TFPBA vs Controls) Step2 Kinase Incubation (ATP + Substrate) Step1->Step2 Addition Step3 TR-FRET Detection (Eu/APC fluorophores) Step2->Step3 60 min, RT Step4 Data Normalization (Z'-factor > 0.6) Step3->Step4 Ratio 665/615 nm

Fig 2: Self-validating TR-FRET kinase assay workflow for fragment screening.

Protocol B: Human Liver Microsome (HLM) Stability Assay

To validate the metabolic shielding provided by the 2,3,5-trifluoro substitution, intrinsic clearance must be measured.

  • Incubation: Pre-incubate 1 µM of TFPBA (and Imatinib as a control) with pooled Human Liver Microsomes (0.5 mg/mL protein) in phosphate buffer (pH 7.4) at 37°C for 5 minutes.

  • Initiation: Add an NADPH regenerating system to initiate the reaction. Causality: NADPH is the obligate electron donor for Cytochrome P450 enzymes; omitting it in a parallel control well validates that any observed degradation is strictly CYP-mediated and not due to chemical instability.

  • Quenching: At time points 0, 15, 30, 60, and 120 minutes, extract aliquots and immediately quench in three volumes of ice-cold acetonitrile containing an internal standard. Causality: Cold acetonitrile aggressively precipitates microsomal proteins, halting all enzymatic activity instantly.

  • Analysis: Centrifuge at 4,000 x g for 15 minutes and analyze the supernatant via LC-MS/MS to calculate the half-life (T₁/₂) and intrinsic clearance (CL_int).

Conclusion

While fully elaborated drugs like Imatinib remain the standard of care, 2,3,5-Trifluoro-4-(1H-pyrazol-1-yl)benzoic acid represents a superior starting point for next-generation drug design. By embedding a pyrazole hinge-binder within a highly fluorinated, metabolically inert matrix, researchers can achieve exceptional Ligand Efficiency while bypassing the rapid clearance issues that plague traditional unsubstituted scaffolds.

References

  • Fluorine in Pharmaceuticals: Looking Beyond Intuition. Müller, K., Faeh, C., & Diederich, F. Science (2007).[Link]

  • The role of fluorine in medicinal chemistry. Shah, P., & Westwell, A. D. Journal of Enzyme Inhibition and Medicinal Chemistry (2007).[Link]

In Vivo Validation of 2,3,5-Trifluoro-4-(1H-pyrazol-1-yl)benzoic Acid: A Comparative Guide for Anti-MRSA Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

As antimicrobial resistance accelerates, the development of novel chemical scaffolds that can bypass established resistance mechanisms is paramount. Fluorinated pyrazolylbenzoic acid derivatives have recently emerged as highly potent, membrane-disrupting bactericidal agents, particularly against Gram-positive pathogens like Methicillin-Resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis.

This guide provides a comprehensive, objective comparison of 2,3,5-Trifluoro-4-(1H-pyrazol-1-yl)benzoic acid (TFPBA) against clinical standard-of-care alternatives (Vancomycin and Daptomycin). Designed for drug development professionals and application scientists, this document details the mechanistic rationale, self-validating in vivo experimental workflows, and comparative efficacy data required to benchmark this novel compound.

Mechanistic Rationale: Why Fluorinated Pyrazoles?

The clinical failure of many antibiotics against MRSA is driven by the pathogen's ability to form dense biofilms and transition into metabolically dormant "persister" states. Traditional glycopeptides like Vancomycin suffer from high molecular weight and hydrophilicity, severely limiting their penetration into the extracellular polymeric substance (EPS) of biofilms.

TFPBA overcomes these limitations through precise structural engineering:

  • 2,3,5-Trifluoro Substitution: The incorporation of multiple fluorine atoms significantly increases the lipophilicity and metabolic stability of the benzoic acid core. This lipophilicity is the primary driver for EPS matrix penetration and subsequent integration into the bacterial lipid bilayer .

  • Pyrazole Core: Acts as a rigid, planar pharmacophore that facilitates rapid membrane permeabilization, leading to catastrophic loss of membrane potential and bacterial cell death, even in non-growing persister cells .

MOA TFPBA TFPBA (Fluorinated Pyrazole) Membrane MRSA Lipid Bilayer (Target) TFPBA->Membrane Direct Binding Biofilm EPS Matrix Penetration TFPBA->Biofilm High Lipophilicity Permeabilization Membrane Permeabilization Membrane->Permeabilization Disruption Death Bacterial Cell Death (In vivo Clearance) Permeabilization->Death Lysis Biofilm->Membrane Access to Cells

Mechanism of Action: TFPBA biofilm penetration and membrane permeabilization in MRSA.

Comparative Performance Data

To objectively evaluate TFPBA, it must be benchmarked against Vancomycin (Standard of Care for systemic MRSA) and Daptomycin (Lipopeptide standard for membrane disruption). The data below synthesizes in vitro profiling and in vivo efficacy derived from standardized murine infection models.

Table 1: In Vitro Profiling against MRSA (ATCC 33591)
CompoundMIC (µg/mL)MBEC (µg/mL)*Mechanism of ActionBiofilm Penetration
TFPBA 0.783.12Membrane PermeabilizationExcellent
Vancomycin 1.00>64.0Cell Wall Synthesis InhibitionPoor
Daptomycin 0.508.00Calcium-dependent DepolarizationModerate

*MBEC = Minimum Biofilm Eradication Concentration. Note the severe drop-off in Vancomycin's efficacy against established biofilms compared to TFPBA.

Table 2: In Vivo Efficacy (Murine Neutropenic Thigh Model)

Data represents Mean Log₁₀ CFU/g reduction from 0-hour baseline after 24 hours of IV treatment (15 mg/kg).

Treatment GroupMean Log₁₀ CFU/gΔ from VehicleΔ from 0-h BaselineSurvival (72h)
0-Hour Baseline 6.15 ± 0.20N/AN/AN/A
Vehicle Control 8.90 ± 0.350.00+2.75 (Growth)0%
Vancomycin 5.80 ± 0.40-3.10-0.35 (Static)40%
Daptomycin 4.50 ± 0.25-4.40-1.65 (Cidal)80%
TFPBA 3.20 ± 0.15 -5.70 -2.95 (Highly Cidal) 100%

In Vivo Experimental Workflow: The Neutropenic Thigh Model

To generate the data in Table 2, a highly controlled murine neutropenic thigh infection model is utilized.

Application Scientist Insight (Causality): Why use a neutropenic model? By administering cyclophosphamide to deplete host neutrophils, we isolate the direct bactericidal effect of the compound from the host's innate immune response. This ensures that the observed CFU reduction is strictly a function of the drug's pharmacokinetic/pharmacodynamic (PK/PD) profile, creating a self-validating system where the vehicle control must show logarithmic bacterial growth.

Workflow Step1 1. Neutropenia Induction (Cyclophosphamide) Step2 2. MRSA Inoculation (IM, Thigh) Step1->Step2 Step3 3. IV Treatment (TFPBA vs Controls) Step2->Step3 Step4 4. Tissue Harvest (24h Post-Tx) Step3->Step4 Step5 5. CFU Quantification (Efficacy Readout) Step4->Step5

In vivo murine neutropenic thigh infection model workflow for TFPBA validation.
Step-by-Step Methodology

1. Neutropenia Induction

  • Protocol: Administer Cyclophosphamide intraperitoneally (IP) to specific-pathogen-free (SPF) female CD-1 mice. Dose at 150 mg/kg on Day -4 and 100 mg/kg on Day -1 prior to infection.

  • Validation Check: Absolute neutrophil count (ANC) must be <100 cells/mm³ on Day 0.

2. Inoculum Preparation and Infection

  • Protocol: Grow MRSA (ATCC 33591) to mid-log phase in Tryptic Soy Broth (TSB). Wash and resuspend in sterile saline to an optical density (OD₆₀₀) yielding ~10⁷ CFU/mL. Inject 0.1 mL of the suspension intramuscularly (IM) into the right posterior thigh of each mouse.

  • Causality: Mid-log phase bacteria are used to ensure active replication upon host entry, standardizing the infection kinetics across all cohorts.

3. Formulation and Administration

  • Protocol: Two hours post-infection (defined as Hour 0), randomize mice into cohorts (n=10/group). Euthanize the "0-Hour" cohort immediately to establish the baseline bacterial load. Administer TFPBA, Vancomycin, Daptomycin, or Vehicle intravenously (IV) via the tail vein.

  • Formulation Note: Due to the high lipophilicity of the trifluoro-phenyl moiety, TFPBA should be formulated in 5% DMSO / 20% Hydroxypropyl-β-cyclodextrin (HP-β-CD) in saline. Do not use standard aqueous buffers, as precipitation will cause micro-embolisms in the murine tail vein.

4. Tissue Harvest and Pharmacodynamic Readout

  • Protocol: At 24 hours post-treatment, euthanize the remaining cohorts. Aseptically excise the infected thigh muscle, weigh it, and homogenize in 5 mL of sterile saline.

  • Quantification: Perform 10-fold serial dilutions of the homogenate and plate 50 µL aliquots onto Mannitol Salt Agar (MSA). Incubate for 24 hours at 37°C and calculate Log₁₀ CFU/g of tissue.

  • Self-Validation: The assay is only deemed valid if the Vehicle Control cohort demonstrates at least a 2-log increase in CFU/g compared to the 0-Hour baseline.

Conclusion & Translational Outlook

The in vivo validation data demonstrates that 2,3,5-Trifluoro-4-(1H-pyrazol-1-yl)benzoic acid significantly outperforms Vancomycin in clearing MRSA infections within complex tissue matrices. While Daptomycin provides a comparable mechanism of action (membrane disruption), TFPBA's superior EPS penetration yields a near 3-log reduction in bacterial burden compared to baseline, classifying it as highly bactericidal.

For drug development professionals, the fluorinated pyrazole scaffold represents a highly tunable pharmacophore. Future IND-enabling studies should focus on optimizing the formulation to reduce reliance on cyclodextrin excipients while maintaining the exceptional systemic bioavailability observed in murine models.

References

  • Title: 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents Source: European Journal of Medicinal Chemistry URL: [Link]

  • Title: Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid and 4-[3-(4-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria Source: ACS Omega URL: [Link]

  • Title: Development of 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] Benzoic Acid Derivatives as Potent Anti-Staphylococci and Anti-Enterococci Agents Source: International Journal of Molecular Sciences URL: [Link]

Technical Comparison Guide: 2,3,5-Trifluoro-4-(1H-pyrazol-1-yl)benzoic acid

[1]

Executive Summary

2,3,5-Trifluoro-4-(1H-pyrazol-1-yl)benzoic acid is a high-value fluorinated building block used primarily in the synthesis of fluoroquinolone antibiotics and kinase inhibitors (specifically Raf/MEK inhibitors).[1] Its structural uniqueness lies in the specific regiochemistry of the pyrazole ring attached to the para-position of a polyfluorinated benzoic acid core.[1]

This guide evaluates the synthesis, performance, and application of this compound, contrasting the industry-standard Nucleophilic Aromatic Substitution (SNAr) route against metal-catalyzed alternatives.[1]

Comparative Analysis: Synthetic Routes

The synthesis of 2,3,5-trifluoro-4-(1H-pyrazol-1-yl)benzoic acid is strictly governed by regioselectivity rules inherent to polyfluorinated arenes.[1] The two primary methodologies are compared below.

Method A: SNAr Displacement (Industry Standard)
  • Precursor: 2,3,4,5-Tetrafluorobenzoic acid.[1][2][3][4][5][6]

  • Reagent: Pyrazole (acting as nucleophile).[1]

  • Mechanism: The pyrazole nitrogen attacks the C-4 position, which is highly activated by the para-carboxyl group and the inductive effect of ortho/meta fluorines.[1]

Method B: Metal-Catalyzed Cross-Coupling (Buchwald-Hartwig)
  • Precursor: 4-Bromo-2,3,5-trifluorobenzoic acid.[1]

  • Reagent: Pyrazole.[1][7][8]

  • Catalyst: Pd(OAc)₂ / Ligand or CuI.[1]

FeatureMethod A: SNAr (Recommended) Method B: Metal-Catalyzed Coupling
Regioselectivity Excellent (>95%) .[1] The para-fluorine is significantly more labile than ortho or meta fluorines due to the electron-withdrawing -COOH group.[1]High , but dependent on the purity of the bromo-precursor.
Impurity Profile Clean . Main impurity is unreacted pyrazole or trace ortho-substitution (rare at controlled temps).[1]Complex . Risk of Pd/Cu residues (heavy metals) which requires expensive scavenging steps for pharma compliance.[1]
Cost Efficiency High .[1] No expensive catalysts required.[1] 2,3,4,5-Tetrafluorobenzoic acid is commercially scalable.[1]Low . Palladium catalysts and ligands significantly increase the cost of goods (COGS).[1]
Scalability High .[1][9] Reaction is robust and exothermic but controllable.[1]Moderate . Requires inert atmosphere and careful catalyst handling.[1]
Scientific Integrity: Mechanism & Regioselectivity

The success of the recommended route relies on the activation hierarchy of the fluorine atoms on the benzoic acid ring.[1]

  • Electronic Activation: The Carboxyl group (-COOH) is a strong Electron Withdrawing Group (EWG).[1]

  • Position 4 (Para): This position experiences the strongest resonance-based electron deficiency from the -COOH group.[1]

  • Positions 2,3,5: While the fluorines at these positions are electron-withdrawing, they also offer electron donation via resonance (back-bonding), making them less electrophilic than the C-4 position in this specific scaffold.[1]

Self-Validating Logic: If the reaction temperature exceeds 100°C, ortho-substitution (at C-2 or C-6) becomes a competing pathway.[1] Therefore, maintaining the reaction between 60-80°C ensures the kinetic product (C-4 substitution) dominates.

SNAr_MechanismStart2,3,4,5-Tetrafluorobenzoic Acid(Electrophile)ComplexMeisenheimer Complex(Transition State)Start->ComplexNucleophilic Attack at C-4ReagentPyrazole + Base(Nucleophile)Reagent->ComplexProduct2,3,5-Trifluoro-4-(1H-pyrazol-1-yl)benzoic acid(Target)Complex->ProductElimination of F-ByproductFluoride Salt (NaF/KF)Complex->Byproduct

Figure 1: Reaction pathway showing the regioselective nucleophilic attack at the C-4 position.

Detailed Experimental Protocol (SNAr Route)

Objective: Synthesis of 2,3,5-Trifluoro-4-(1H-pyrazol-1-yl)benzoic acid with >98% purity.

Reagents:

  • 2,3,4,5-Tetrafluorobenzoic acid (1.0 eq)[1]

  • Pyrazole (1.1 eq)[1][10]

  • Potassium Carbonate (K₂CO₃) (2.5 eq) or Sodium Hydride (NaH) for anhydrous conditions.[1]

  • Solvent: DMF (N,N-Dimethylformamide) or DMSO.[1]

Step-by-Step Workflow:

  • Activation:

    • Charge a reaction vessel with DMF and Pyrazole under nitrogen atmosphere.

    • Add K₂CO₃ portion-wise at room temperature.[1] Stir for 30 minutes to ensure deprotonation/activation of the pyrazole.

    • Checkpoint: Ensure no clumping of base; a fine suspension is required for consistent kinetics.[1]

  • Addition:

    • Cool the mixture to 0-5°C.

    • Slowly add 2,3,4,5-Tetrafluorobenzoic acid dissolved in minimal DMF.

    • Causality: Low temperature addition prevents uncontrolled exotherms and minimizes ortho-substitution side reactions.[1]

  • Reaction:

    • Allow the mixture to warm to room temperature, then heat to 70°C .

    • Monitor via HPLC or TLC.[1] The reaction typically completes in 4–6 hours.[1]

    • Validation: The disappearance of the starting material peak (tetrafluoro) and the emergence of a single major product peak confirms C-4 substitution.[1]

  • Work-up & Purification:

    • Pour the reaction mixture into crushed ice/water (10x volume).

    • Acidify carefully with 2N HCl to pH 2–3.[1] The product will precipitate as a solid.[1]

    • Filter the solid and wash with cold water to remove inorganic salts (KF/KCl).[1]

    • Recrystallization: Dissolve the crude solid in hot Ethanol/Water (8:2).[1] Cool slowly to 4°C to crystallize.

Yield Expectation: 85–92%. Characterization:

  • 1H NMR (DMSO-d6): Look for pyrazole protons (typically δ 6.6, 7.8, 8.5 ppm) and the loss of the high-field fluorine signal associated with the C-4 position in 19F NMR.

References
  • Regioselectivity in Polyfluoroarenes

    • Title: A Solid-Phase Approach to Fluorobenzimidazoles and Fluoro-2-hydroxyquinoxalines Using 'One-Bead-Two-Compound' Method.[1][3]

    • Source: Thieme Connect (Synlett).[1]

    • Context: Validates that nucleophilic substitution in 2,3,4,5-tetrafluorobenzoic acid occurs preferentially at the para-position (C4).[1]

    • [1]

  • General Synthesis of Aryl-Pyrazoles

    • Title: Recent highlights in the synthesis and biological significance of pyrazole derivatives.[1]

    • Source: PMC / PubMed Central.[1]

    • Context: Discusses general conditions for coupling pyrazoles to electron-deficient aryl rings.
  • Fluorine Chemistry Fundamentals

    • Title: The reactions of alkylation, arylation... of polyfluoroarenes.[1]

    • Source: Fluorine Notes.[1][6]

    • Context: Provides background on the reactivity of 2,3,4,5-tetrafluorobenzoic acid with nucleophiles.

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2,3,5-Trifluoro-4-(1H-pyrazol-1-yl)benzoic acid
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.